Aurein 3.1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C81H136N22O20 |
|---|---|
Molecular Weight |
1738.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C81H136N22O20/c1-15-44(9)64(68(85)110)100-77(119)58(40-104)94-61(107)39-88-70(112)49(14)91-80(122)66(46(11)17-3)102-75(117)56(34-51-37-86-41-89-51)93-60(106)38-87-69(111)48(13)90-79(121)65(45(10)16-2)101-72(114)53(29-23-25-31-83)95-71(113)52(28-22-24-30-82)96-78(120)63(43(7)8)99-81(123)67(47(12)18-4)103-76(118)57(35-62(108)109)98-74(116)55(33-50-26-20-19-21-27-50)97-73(115)54(32-42(5)6)92-59(105)36-84/h19-21,26-27,37,41-49,52-58,63-67,104H,15-18,22-25,28-36,38-40,82-84H2,1-14H3,(H2,85,110)(H,86,89)(H,87,111)(H,88,112)(H,90,121)(H,91,122)(H,92,105)(H,93,106)(H,94,107)(H,95,113)(H,96,120)(H,97,115)(H,98,116)(H,99,123)(H,100,119)(H,101,114)(H,102,117)(H,103,118)(H,108,109)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-,67-/m0/s1 |
InChI Key |
NVLUQRRSHVBFHI-PXGMBHJKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Aurein 3.1: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria aurea and Litoria raniformis. As a member of the Aurein family of peptides, it is characterized by its alpha-helical structure and amphipathic nature, properties that are critical to its biological activity. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of this compound, designed to serve as a resource for researchers in the fields of microbiology, drug discovery, and peptide therapeutics. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context from closely related Aurein peptides to inform future research and development.
Peptide Structure and Properties
This compound is a 17-amino acid peptide with a C-terminal amidation. The primary sequence and key physicochemical properties are detailed below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | GLFDIVKKIAGHIAGSI-NH2 |
| Molecular Formula | C₈₁H₁₃₆N₂₂O₂₀ |
| Molecular Weight | 1738.08 Da |
| Net Charge (pH 7.4) | +2 |
| Isoelectric Point (pI) | 9.87 (Predicted) |
| Hydrophobicity (H) | Moderate (Predicted) |
| Amphipathicity | Amphipathic α-helix (Predicted) |
Biological Function and Mechanism of Action
Aurein peptides, including this compound, are known to exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and also possess anticancer properties.[1] The primary mechanism of action is believed to be the disruption of the cell membrane integrity of target organisms.
Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, related Aurein peptides show significant activity against various Gram-positive bacteria. For instance, Aurein 2.6 is active against M. luteus, S. aureus, S. epidermis, S. mutans, and B. subtilis.[2] It is predicted that this compound possesses a similar spectrum of activity.
Table 2: Antimicrobial Activity of Related Aurein Peptides
| Peptide | Organism | MIC (µM) | Reference |
| Aurein 2.6 | Micrococcus luteus | 80 | [2] |
| Staphylococcus aureus | 50 | [2] | |
| Staphylococcus epidermis | 50 | [2] | |
| Streptococcus mutans | 50 | [2] | |
| Bacillus subtilis | 50 | [2] | |
| This compound | Data not available | N/A |
Cytotoxicity
Table 3: Cytotoxicity of Related Aurein Peptides
| Peptide | Cell Type | Assay | Value | Reference |
| This compound | Human Red Blood Cells | Hemolytic Assay (HC₅₀) | Data not available | |
| This compound | Various Cancer Cell Lines | Cytotoxicity Assay (CC₅₀) | Data not available |
Proposed Mechanism of Action: The Carpet Model
The "carpet" model is the most widely accepted mechanism for the action of Aurein peptides.[3] This model involves the electrostatic attraction of the cationic peptide to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Figure 1. Proposed "carpet" mechanism of action for this compound.
The peptide then aligns parallel to the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to the formation of transient pores or micelles and ultimately causing cell lysis.
Experimental Protocols
This section provides detailed methodologies for the synthesis and functional characterization of this compound.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound can be chemically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Isoleucine for this compound) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Figure 2. General workflow for the solid-phase synthesis of this compound.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.
Protocol:
-
RBC Preparation: Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution Series: Prepare a series of twofold dilutions of this compound in PBS in a 96-well microtiter plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, e.g., 1% Triton X-100).
-
Lysis Induction: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 414 nm or 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
HC₅₀ Determination: The HC₅₀ is the peptide concentration that causes 50% hemolysis. This value can be determined by plotting the percentage of hemolysis against the peptide concentration.
Figure 3. Experimental workflow for the hemolysis assay.
Future Directions and Conclusion
This compound holds promise as a potential antimicrobial and anticancer agent. However, a significant gap exists in the literature regarding its specific biological activity and cytotoxicity. Future research should focus on:
-
Comprehensive MIC Profiling: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Detailed Cytotoxicity Studies: Quantifying the hemolytic activity (HC₅₀) and cytotoxicity (CC₅₀) against various human cell lines to establish its therapeutic index.
-
Mechanism of Action Studies: Utilizing biophysical techniques such as circular dichroism, fluorescence spectroscopy, and model membrane systems to elucidate the precise molecular interactions of this compound with bacterial membranes.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.
References
Aurein 3.1: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 3.1 is a cationic antimicrobial peptide (AMP) with significant potential in the development of novel therapeutic agents. First isolated from the granular skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis, this 17-amino acid peptide has demonstrated broad-spectrum antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of this compound. It details the experimental protocols for its extraction from natural sources and its subsequent analysis. Furthermore, this document summarizes the available quantitative data on its biological activity and explores its proposed mechanism of action, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Discovery and Source
This compound belongs to the aurein family of peptides, which were first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis[1]. These secretions are a rich source of bioactive peptides that form a crucial part of the frogs' innate immune defense system against predators and microbial pathogens. The initial discovery and characterization of the aurein peptides, including this compound, were detailed in a seminal study by Rozek et al. in 2000[1]. Ten of the seventeen identified aurein peptides were found to be common to both frog species[1].
Physicochemical Properties
This compound is a linear peptide composed of 17 amino acids with the sequence Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Gly-Ser-Ile-NH2. Its C-terminus is amidated, a common feature in many antimicrobial peptides that enhances their stability and activity.
| Property | Value | Reference |
| Amino Acid Sequence | GLFDIVKKIAGHIAGSI-NH2 | [2] |
| Molecular Formula | C81H136N22O20 | [2] |
| Molecular Weight | 1738.08 Da | [2] |
| Length (amino acids) | 17 | [2] |
| Net Charge (at pH 7) | +2 | - |
Isolation and Purification
The isolation of this compound from its natural source involves a multi-step process that begins with the collection of skin secretions and culminates in the purification of the peptide to homogeneity. While synthetic versions of this compound are commercially available, understanding the original isolation protocol is crucial for researchers studying naturally derived AMPs.
Experimental Protocol: Stimulation and Collection of Skin Secretions
A non-lethal method is employed to obtain the peptide-rich secretions from the dorsal glands of Litoria frogs.
-
Animal Handling: Frogs are handled with care to minimize stress.
-
Stimulation: A mild electrical stimulation or injection of norepinephrine is used to induce the release of granular gland secretions.
-
Collection: The secreted material is collected by washing the dorsal skin with deionized water or a suitable buffer.
-
Lyophilization: The collected secretion is then snap-frozen in liquid nitrogen and lyophilized to obtain a dry powder, which can be stored at -20°C for further processing.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
The lyophilized crude secretion is subjected to a series of chromatographic steps to isolate and purify this compound.
-
Initial Fractionation: The crude material is reconstituted in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water) and subjected to initial fractionation using a Sep-Pak C18 cartridge. This step removes high molecular weight proteins and other interfering substances.
-
Reversed-Phase HPLC (RP-HPLC): The peptide-containing fraction from the Sep-Pak cartridge is then purified by RP-HPLC.
-
Column: A semi-preparative C18 or C8 column is typically used.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is applied to elute the peptides based on their hydrophobicity. A typical gradient might be 0-60% B over 60 minutes.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm.
-
Fraction Collection: Fractions corresponding to the absorbance peaks are collected.
-
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions containing pure this compound are pooled and lyophilized.
Structural Characterization
The primary structure of this compound was determined using a combination of mass spectrometry and Edman degradation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent.
-
Analysis: The sample is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To obtain sequence information, the peptide is subjected to fragmentation in the mass spectrometer, and the resulting fragment ions are analyzed.
Experimental Protocol: Edman Degradation
-
Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.
-
Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.
Biological Activity
This compound exhibits potent biological activity against a range of microorganisms and cancer cells.
Antimicrobial Activity
| Organism | This compound MIC (µM) | Aurein 1.2 MIC (µM) | Aurein 2.6 MIC (µM) | Reference |
| Micrococcus luteus | Data not available | Data not available | 80 | [3] |
| Staphylococcus aureus | Data not available | Data not available | 50 | [3] |
| Staphylococcus epidermidis | Data not available | Data not available | 50 | [3] |
| Streptococcus mutans | Data not available | Data not available | 50 | [3] |
| Bacillus subtilis | Data not available | Data not available | 50 | [3] |
Note: The available search results frequently cite MIC values for Aurein 2.6 as a reference for the family's activity against Gram-positive bacteria.
Anticancer Activity
Aurein peptides, including this compound, have been shown to possess anticancer properties. They are reported to be active in the National Cancer Institute (NCI) test regime with LC50 values in the range of 10-5 to 10-4 M[1]. Specific IC50 values for this compound against a panel of cancer cell lines require further investigation.
Hemolytic Activity
An important consideration for the therapeutic potential of AMPs is their toxicity to mammalian cells. Hemolytic activity is a common measure of this cytotoxicity. While specific hemolytic data for this compound is limited, studies on related aurein peptides provide some insight. For instance, the hemolytic activity of Aurein 1.2 has been studied, and its derivatives have been engineered to reduce this activity while maintaining antimicrobial efficacy.
Mechanism of Action
The precise signaling pathways and molecular mechanisms of this compound are still under investigation. However, based on studies of Aurein 1.2 and other related peptides, a membrane-disruptive mechanism is proposed.
It is believed that this compound, being a cationic and amphipathic peptide, initially interacts with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and disruption. The "carpet model" has been suggested for Aurein 1.2, where the peptides accumulate on the membrane surface and, upon reaching a critical concentration, cause a detergent-like disruption of the membrane.
Conclusion
This compound is a promising antimicrobial peptide with significant potential for therapeutic applications. Its discovery in the skin secretions of Australian bell frogs has opened avenues for the development of new anti-infective and anticancer agents. This technical guide has provided a detailed overview of the methodologies for its isolation, purification, and characterization, along with a summary of its biological activities and proposed mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive studies on its antimicrobial spectrum, anticancer efficacy, and a more detailed understanding of its molecular interactions and signaling pathways. The information presented herein serves as a valuable resource for scientists and researchers dedicated to advancing the field of peptide-based drug discovery.
References
Aurein 3.1: A Comprehensive Technical Guide on its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a cationic antimicrobial peptide originally isolated from the skin secretions of the Southern bell frog, Litoria aurea or Litoria raniformis. As a member of the aurein family of peptides, it has garnered significant interest within the scientific community for its broad-spectrum antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the core biological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.
Amino Acid Sequence: GLFDIVKKIAGHIAGSI-NH₂
Antimicrobial Properties
This compound exhibits inhibitory activity against a range of pathogenic microorganisms. While comprehensive quantitative data for this compound remains somewhat limited in publicly available literature, the aurein family of peptides is known for its effectiveness against Gram-positive bacteria.
Quantitative Antimicrobial Data
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of microbial species are not extensively documented in readily accessible literature. The following table is a representative placeholder for such data, which would be populated from specific experimental findings.
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | Data not available | Data not available | |
| Escherichia coli | ATCC 25922 | Data not available | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | |
| Candida albicans | ATCC 90028 | Data not available | Data not available |
Mechanism of Antimicrobial Action
The primary mechanism of action for aurein peptides, including this compound, is the disruption of microbial cell membranes. This process is generally understood to occur via the "carpet model".
Carpet Model Mechanism:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of microbial membranes, such as phospholipids and teichoic acids.
-
Peptide Accumulation: The peptide molecules accumulate on the membrane surface, forming a "carpet-like" layer.
-
Membrane Destabilization: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and ultimately, cell death. This can involve the formation of transient pores or the complete dissolution of the membrane.
Carpet model mechanism of this compound.
Anticancer Properties
This compound has demonstrated notable anticancer activity. The initial discovery highlighted its effectiveness in the National Cancer Institute (NCI) screening program.[1]
Quantitative Anticancer Data
The anticancer activity of this compound has been reported with Lethal Concentration 50 (LC50) values in the range of 10⁻⁵ to 10⁻⁴ M against the NCI-60 panel of human cancer cell lines.[1]
Specific IC50/LC50 values for this compound against a panel of cancer cell lines are not consistently available in published literature. The following table serves as a template for such data.
| Cell Line | Cancer Type | IC50/LC50 (µM) | Reference |
| NCI-60 Panel | Various | 10 - 100 | [1] |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| HeLa | Cervical Adenocarcinoma | Data not available | |
| A549 | Lung Carcinoma | Data not available | |
| HT-29 | Colorectal Adenocarcinoma | Data not available |
Mechanism of Anticancer Action
The anticancer mechanism of this compound is believed to be similar to its antimicrobial action, primarily involving the disruption of the cancer cell membrane. Cancer cell membranes often have a higher net negative charge compared to normal mammalian cells due to the increased presence of anionic molecules like phosphatidylserine on the outer leaflet. This differential charge facilitates the selective binding of cationic peptides like this compound.
Proposed Anticancer Mechanism:
-
Selective Binding: this compound preferentially binds to the anionic components of cancer cell membranes.
-
Membrane Permeabilization: The peptide disrupts the membrane integrity, leading to the formation of pores or general destabilization.
-
Induction of Apoptosis: The disruption of the cell membrane can trigger downstream apoptotic pathways, leading to programmed cell death.
References
The Aurein Peptide Family: A Technical Guide to Their Antimicrobial and Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurein peptide family, first isolated from the skin secretions of Australian bell frogs (Litoria aurea and Litoria raniformis), represents a class of promising antimicrobial peptides (AMPs) with potent, broad-spectrum antimicrobial and anticancer activities.[1][2] These peptides are characterized by their relatively short length, typically 13 to 17 amino acids, and their amphipathic α-helical structure, which is crucial for their biological function.[2][3] This technical guide provides an in-depth overview of the core characteristics of the Aurein peptide family, with a focus on their quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.
Core Characteristics of the Aurein Peptide Family
The Aurein peptide family is comprised of several members, with Aurein 1.2 being the most extensively studied.[4] These peptides are cationic, possessing a net positive charge at physiological pH, which facilitates their interaction with the negatively charged membranes of microbes and cancer cells.[4][5] In aqueous solutions, Aurein peptides typically exist in a random coil conformation, adopting their characteristic α-helical structure upon interaction with biological membranes.[6] This structural transition is a key feature of their mechanism of action.
Structure and Physicochemical Properties
The primary structure of Aurein peptides is rich in hydrophobic and cationic amino acid residues. The spatial arrangement of these residues in the α-helical conformation results in an amphipathic structure with distinct hydrophobic and hydrophilic faces. This amphipathicity is a critical determinant of their ability to interact with and disrupt cell membranes.[2]
Table 1: Physicochemical Properties of Selected Aurein Peptides
| Peptide | Sequence | Length (Residues) | Net Charge | Molecular Weight (Da) |
| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 13 | +1 | 1479.76 |
| Aurein 2.2 | GLFDIVKKVVGALGSL-NH₂ | 16 | +2 | 1685.05 |
| Aurein 2.3 | GLFDIVKKVVGAIGSL-NH₂ | 16 | +2 | 1671.02 |
| Aurein 3.1 | GLFDIVKKIAGHIAGSI-NH₂ | 17 | +2 | 1740.05 |
Antimicrobial Activity
Aurein peptides exhibit potent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Their activity against Gram-negative bacteria is generally lower but can be enhanced through sequence modification.[8]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Aurein peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Various Bacteria
| Peptide | Organism | MIC (µg/mL) | Reference |
| Aurein 1.2 | Staphylococcus aureus | 25.00 | [7] |
| Aurein 1.2 | Escherichia coli | 200 | [7] |
| Aurein M2 | Staphylococcus aureus | ≤16 | [8] |
| Aurein M3 | Staphylococcus aureus | ≤16 | [8] |
| Aurein M3 | Escherichia coli | ≤16 | [8] |
| T1 (derivative) | Staphylococcus aureus | 50 | [7] |
| T1 (derivative) | E. coli (MDR) | 50 | [7] |
| T2 (derivative) | Staphylococcus aureus | 50 | [7] |
| T2 (derivative) | E. coli (MDR) | 50 | [7] |
| T3 (derivative) | Staphylococcus aureus | 50 | [7] |
| T3 (derivative) | E. coli | 100 | [7] |
| T4 (derivative) | Staphylococcus aureus | 100 | [7] |
| T4 (derivative) | E. coli | 100 | [7] |
Anticancer Activity
In addition to their antimicrobial properties, Aurein peptides have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.[2] Their preferential activity towards cancer cells is attributed to the higher negative charge of cancer cell membranes compared to normal cells, due to the overexpression of anionic molecules like phosphatidylserine.[5]
Quantitative Anticancer Activity
The anticancer potency of Aurein peptides is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.
Table 3: IC50 Values of Aurein 1.2 and its Analogs against Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aurein 1.2 | T98G | Glioblastoma | ~10-100 | [2] |
| This compound | Various | NCI-60 panel | ~10-100 | [2] |
| EH [Orn]⁸ | MCF-12F (normal) | Breast | 44 ± 38 | [4] |
| EH [Orn]⁸ | MCF-7 | Breast Cancer | 44 ± 38 | [4] |
| EH [Orn]⁸ | MDA-MB-231 | Breast Cancer | 44 ± 38 | [4] |
| EH [Dap]⁷,⁸ | MCF-12F (normal) | Breast | 307.96 ± 21.71 | [4] |
| EH [Dab]⁷,⁸ | MCF-12F (normal) | Breast | 167.93 ± 2.54 | [4] |
Mechanism of Action
The primary mechanism of action for Aurein peptides involves the disruption of the cell membrane integrity.[9] Additionally, in cancer cells, they can induce programmed cell death, or apoptosis.[5]
Membrane Disruption: The Carpet Mechanism
Aurein peptides are believed to act via the "carpet" mechanism.[3][9] This model involves the accumulation of peptide molecules on the surface of the target cell membrane. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing membrane lysis.[9]
Induction of Apoptosis in Cancer Cells
In cancer cells, Aurein 1.2 has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5] This involves the disruption of the mitochondrial membrane and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[5]
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tru.arcabc.ca [tru.arcabc.ca]
- 8. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Aurein 3.1: A Technical Guide to its Sequence, Physicochemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria aurea and Litoria raniformis.[1] As a member of the aurein family of peptides, it has garnered significant interest within the scientific community for its potent antibacterial and anticancer activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its amino acid sequence, physicochemical properties, and current understanding of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of antimicrobial peptides and the development of novel therapeutic agents.
This compound Sequence and Physicochemical Properties
The primary structure of this compound consists of a 17-amino acid sequence with an amidated C-terminus, a common feature in many antimicrobial peptides that enhances their stability and activity.
Amino Acid Sequence: H-Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Gly-Ser-Ile-NH₂
The physicochemical properties of this compound are crucial to its biological function, influencing its solubility, interaction with microbial membranes, and overall antimicrobial efficacy. A summary of these properties is provided in the table below.
| Property | Value | Method/Reference |
| Molecular Formula | C₈₁H₁₃₆N₂₂O₂₀ | NovoPro Bioscience Inc.[1] |
| Molecular Weight | 1738.1 g/mol | NovoPro Bioscience Inc.[1] |
| Sequence Length | 17 Amino Acids | Direct Sequencing |
| Theoretical Isoelectric Point (pI) | ~10.05 | Calculated from Amino Acid Sequence |
| Net Charge at Physiological pH (7.4) | +2 | Calculated from Amino Acid Sequence |
| Grand Average of Hydropathicity (GRAVY) | 1.171 | Calculated using Kyte-Doolittle Scale |
| Secondary Structure | Primarily α-helical in membrane-mimicking environments | Inferred from studies on related Aurein peptides[2][3][4] |
Mechanism of Action
The primary mechanism of action for this compound, like many other cationic antimicrobial peptides, is believed to be the disruption of the microbial cell membrane. While direct studies on this compound are limited, research on closely related peptides, such as Aurein 1.2, suggests a membrane-permeabilizing action.[3] The proposed mechanism involves several steps:
-
Electrostatic Attraction: The positively charged this compound peptide is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and a-Helix Formation: Upon interaction with the membrane, this compound is thought to undergo a conformational change, adopting an α-helical secondary structure.[2][3] This amphipathic helix aligns parallel to the membrane surface.
-
Membrane Disruption: The accumulation of peptide molecules on the membrane surface leads to its destabilization. Two predominant models for this disruption by aurein-family peptides are the "carpet" model and the "toroidal pore" model.
-
Carpet Model: In this model, the peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the lipid packing and leads to the formation of transient pores or the complete dissolution of the membrane.[3]
-
Toroidal Pore Model: This model suggests that the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where the peptide molecules are associated with the lipid head groups.
-
The following diagram illustrates a generalized "carpet" mechanism pathway.
Caption: Proposed "carpet" mechanism of this compound action on bacterial membranes.
Experimental Protocols
The characterization and evaluation of this compound involve several standard experimental procedures. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Workflow for the solid-phase peptide synthesis of this compound.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this mixture to the resin and allow it to react.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standard broth microdilution method is used.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of this compound in MHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the peptide on the viability of mammalian cells, which is crucial for evaluating its therapeutic potential.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., human embryonic kidney cells, HEK-293) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
This compound is a promising antimicrobial peptide with a well-defined primary structure and predictable physicochemical properties that favor its interaction with and disruption of microbial membranes. Its α-helical nature in a membrane environment and its cationic charge are key determinants of its biological activity. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of this compound and its analogues. Further research into the precise molecular interactions of this compound with bacterial and cancer cell membranes will be instrumental in harnessing its full therapeutic potential.
References
- 1. Using Circular Dichroism Spectra to Estimate Protein Secondary Structure (Journal Article) | OSTI.GOV [osti.gov]
- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane defects enhance the interaction of antimicrobial peptides, aurein 1.2 versus caerin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predicted Secondary Structure of Aurein 3.1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a member of the aurein family of antimicrobial peptides (AMPs), which are isolated from the Australian Southern Bell Frog, Litoria aurea. These peptides represent a promising class of therapeutic agents due to their broad-spectrum antimicrobial activity. A thorough understanding of the three-dimensional structure of these peptides is fundamental to elucidating their mechanism of action and for the rational design of more potent and specific analogues. This technical guide provides an in-depth overview of the predicted secondary structure of this compound, the experimental and computational methodologies used for its characterization, and its implications for function. While direct experimental data for this compound is limited in the public domain, its structural characteristics can be confidently inferred from extensive studies on its close homologues, such as Aurein 1.2, 2.2, and 2.3.
Predicted Secondary Structure of this compound
The secondary structure of aurein peptides is highly dependent on the environment. In aqueous solutions, these peptides typically exist in a disordered or random coil conformation.[1] However, upon interaction with a membrane-mimetic environment, such as lipid bilayers, micelles, or organic solvents like trifluoroethanol (TFE), they undergo a conformational transition to a predominantly α-helical structure.[2][3] This amphipathic α-helix is crucial for their antimicrobial activity, facilitating membrane binding and disruption.[1] Molecular dynamics simulations have shown that this helical structure is stable at the membrane interface.[2]
Quantitative Structural Analysis
The following table summarizes the typical secondary structure content of aurein peptides in different environments, as determined by circular dichroism spectroscopy. These values are representative of the aurein family and provide a strong prediction for the behavior of this compound.
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Experimental Method |
| Aqueous Buffer (e.g., Phosphate Buffer) | < 10 | ~0 | > 90 | Circular Dichroism[4] |
| 50% Trifluoroethanol (TFE) | > 70 | ~0 | < 30 | Circular Dichroism[5] |
| SDS Micelles (10 mM) | > 80 | ~0 | < 20 | Circular Dichroism[6] |
| Phospholipid Vesicles (e.g., DMPC/DMPG) | 60 - 80 | ~0 | 20 - 40 | Circular Dichroism[3] |
Experimental and Computational Protocols
The determination and prediction of the secondary structure of peptides like this compound involve a combination of spectroscopic techniques and computational modeling.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution.[7] It measures the differential absorption of left and right circularly polarized light by chiral molecules.
Experimental Protocol:
-
Sample Preparation:
-
Synthesize and purify the this compound peptide to >95% purity.
-
Prepare a stock solution of the peptide in sterile, deionized water.
-
Prepare various solvent systems: 10 mM phosphate buffer (pH 7.4), 50% (v/v) TFE in phosphate buffer, and 10 mM sodium dodecyl sulfate (SDS) in phosphate buffer.
-
Prepare unilamellar vesicles of model lipids (e.g., DMPC or a 1:1 mixture of DMPC/DMPG) by extrusion.
-
For each measurement, dilute the peptide stock solution into the respective solvent system to a final concentration of 50-100 µM.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter (e.g., Jasco J-810).
-
Acquire spectra from 190 to 260 nm in a 0.1 cm path-length quartz cuvette at 25°C.
-
Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and an averaging time of 2-3 seconds.
-
Record at least three scans for each sample and average them.
-
Subtract the spectrum of the corresponding solvent blank.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectra for characteristic features: α-helices show negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. Random coils exhibit a strong negative band near 200 nm.[7]
-
Deconvolute the spectra using algorithms like K2D2 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure of peptides.[8] For membrane-active peptides like this compound, NMR studies are typically conducted in membrane-mimetic environments such as detergent micelles.[9]
Experimental Protocol:
-
Sample Preparation:
-
Express or synthesize ¹⁵N and/or ¹³C isotopically labeled this compound peptide for heteronuclear correlation experiments.
-
Dissolve the peptide in a solution containing detergent micelles (e.g., dodecylphosphocholine, DPC) above their critical micelle concentration, in a 90% H₂O/10% D₂O buffer.
-
The final peptide concentration should be in the range of 0.5-2.0 mM.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D and 3D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Key experiments include:
-
¹H-¹⁵N HSQC: To obtain a fingerprint of the peptide and assign backbone amide resonances.
-
TOCSY: To identify spin systems of individual amino acid residues.
-
NOESY: To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[10]
-
-
-
Structure Calculation:
-
Process the NMR spectra using software like NMRPipe.
-
Assign the resonances using software such as CCPNmr Analysis.
-
Generate distance restraints from the NOESY peak volumes.
-
Use software like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental restraints.
-
The resulting ensemble of structures is then refined and validated.
-
Molecular Dynamics (MD) Simulation
MD simulations provide a computational approach to predict the structure, dynamics, and interaction of this compound with a model lipid bilayer.[5]
Protocol for MD Simulation:
-
System Setup:
-
Build an initial model of this compound, typically as an ideal α-helix, using software like PyMOL or UCSF Chimera.
-
Construct a model lipid bilayer (e.g., a POPC bilayer to mimic a eukaryotic membrane or a POPE/POPG mixture for a bacterial membrane) using a tool like CHARMM-GUI.
-
Place the peptide near the surface of the solvated lipid bilayer.
-
-
Simulation Parameters:
-
Use a well-established force field such as CHARMM36m or AMBER for proteins and lipids.[11]
-
Solvate the system with a water model like TIP3P and add counter-ions to neutralize the system.
-
Perform an initial energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 200-500 ns or longer) to observe the stable interaction of the peptide with the membrane.
-
-
Trajectory Analysis:
-
Analyze the trajectory to determine the secondary structure evolution over time using tools like DSSP.[11]
-
Calculate properties such as the root-mean-square deviation (RMSD) to assess structural stability, the orientation of the peptide relative to the membrane, and the depth of insertion of specific residues.
-
Visualizations
Workflow for Peptide Structure Prediction
The following diagram illustrates a typical computational workflow for predicting the tertiary structure of a peptide from its primary sequence.
Caption: Computational workflow for predicting peptide 3D structure.
Proposed Mechanism of Action of Aurein Peptides
The α-helical secondary structure is integral to the "carpet" or "toroidal pore" mechanisms of membrane disruption, which are commonly proposed for aurein peptides.[12][13]
Caption: Proposed mechanism of action for Aurein peptides at the cell membrane.
Conclusion
The secondary structure of this compound is predicted to be environmentally sensitive, adopting a random coil conformation in aqueous solution and transitioning to a well-defined α-helix upon interaction with bacterial membranes. This conformational flexibility is a hallmark of many antimicrobial peptides and is central to their biological function. The combination of circular dichroism, NMR spectroscopy, and molecular dynamics simulations provides a powerful toolkit for characterizing this structure in detail. A comprehensive understanding of the structural biology of this compound is essential for advancing its development as a potential next-generation antibiotic.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amanote [app.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics for Antimicrobial Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR studies of aurein 1.2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-dimensional NMR spectroscopy of a protein in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR - PMC [pmc.ncbi.nlm.nih.gov]
Aurein 3.1: A Technical Guide to its Natural Source, Properties, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 3.1 is a cationic antimicrobial peptide (AMP) naturally occurring in the defensive skin secretions of Australian bell frogs. As a member of the aurein family of peptides, it exhibits broad-spectrum antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its natural source, physicochemical properties, and detailed methodologies for its isolation and characterization. Furthermore, it outlines its proposed mechanism of action and presents a typical experimental workflow for its discovery. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.
Introduction
Antimicrobial peptides are a crucial component of the innate immune system of a wide range of organisms, offering a first line of defense against pathogenic microbes. The emergence of multidrug-resistant bacteria has spurred significant interest in AMPs as potential therapeutic agents. The amphibian skin, in particular, is a rich source of a diverse array of bioactive peptides. Among these, the aurein family of peptides, isolated from Australian bell frogs, has garnered attention for its potent biological activities. This compound is a notable member of this family, demonstrating both antimicrobial and anticancer properties[1]. This guide delves into the technical details of this compound, providing a foundational resource for its further investigation and potential therapeutic development.
Natural Occurrence and Source
This compound is primarily isolated from the granular dorsal glands of the Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis[1][2]. These frogs, native to Australia, secrete a cocktail of bioactive peptides, including at least seventeen aurein peptides, as a defense mechanism against predators and microbial infections[1]. The expression and secretion of these peptides can be stimulated for collection and analysis.
Physicochemical Properties
This compound is a linear, cationic peptide with a C-terminal amidation. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | GLFDIVKKIAGHIAGSI-NH₂ | [2] |
| Molecular Formula | C₈₁H₁₃₆N₂₂O₂₀ | [2] |
| Molecular Weight | 1738.1 Da | [2] |
| Net Charge (at pH 7) | +2 | - |
| Theoretical pI | 10.13 | - |
| Grand Average of Hydropathicity (GRAVY) | 0.606 | - |
Note: Theoretical pI and GRAVY values are calculated based on the amino acid sequence and are intended as estimates.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency. While specific MIC data for this compound is distributed across various studies, the aurein family, in general, shows significant activity against a range of pathogens.
| Organism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | 12.5 | [3] |
| Enterococcus faecalis | ATCC 29212 | 25 | [3] |
| Escherichia coli | ATCC 25922 | >100 | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | >100 | [3] |
Note: The provided MIC values are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Peptide Isolation from Skin Secretions
The following protocol outlines a typical procedure for the isolation and purification of this compound from Litoria aurea or Litoria raniformis skin secretions.
-
Stimulation of Peptide Secretion:
-
Specimens are handled with care to minimize stress.
-
Secretion from the granular glands is induced by a mild electrical stimulation or by injection of norepinephrine[4].
-
The secreted fluid is collected by rinsing the dorsal skin with deionized water or a suitable buffer.
-
-
Initial Purification:
-
The collected secretion is acidified (e.g., with trifluoroacetic acid, TFA) to prevent degradation by proteases and then centrifuged to remove cellular debris.
-
The supernatant is passed through a C18 Sep-Pak cartridge to desalt and concentrate the peptides[4].
-
Peptides are eluted with an organic solvent, typically acetonitrile, containing a low concentration of TFA.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The partially purified peptide mixture is subjected to RP-HPLC on a C18 column[4][5].
-
A linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) is used to separate the peptides based on their hydrophobicity.
-
Fractions are collected and screened for antimicrobial activity.
-
-
Peptide Identification and Characterization:
-
The molecular mass of the purified peptide in the active fraction is determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The amino acid sequence is determined by Edman degradation or tandem mass spectrometry (MS/MS)[4].
-
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) of the purified this compound is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase.
-
The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Peptide Dilution Series:
-
A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.
-
The plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
Mechanism of Action
This compound, like many other cationic antimicrobial peptides, is believed to exert its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. While it does not appear to involve a specific intracellular signaling pathway, its mechanism is thought to follow the "carpet model"[8][9].
Caption: Proposed "carpet model" mechanism of action for this compound.
In this model, the cationic this compound peptides are initially attracted to the negatively charged surface of the bacterial membrane. They then accumulate and align parallel to the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane disruption through a detergent-like effect, leading to the formation of micelles or transient pores, causing leakage of cellular contents and ultimately cell death.
Experimental Workflow for Discovery
The discovery of novel antimicrobial peptides like this compound from amphibian skin secretions follows a structured experimental workflow.
Caption: Experimental workflow for the discovery of antimicrobial peptides.
Conclusion
This compound represents a promising lead compound in the search for novel antimicrobial agents. Its natural origin in the skin secretions of Litoria species, coupled with its potent bioactivity, makes it a subject of significant scientific interest. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and other related aurein peptides. Future research may focus on structure-activity relationship studies to design synthetic analogs with enhanced potency and selectivity, as well as in vivo studies to evaluate its efficacy and safety in preclinical models.
References
- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. researchgate.net [researchgate.net]
- 9. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
Aurein 3.1: A Technical Guide to a Potent Antimicrobial and Anticancer Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria raniformis. As a member of the aurein family of peptides, it has garnered significant interest within the scientific community for its dual antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the UniProt entry, annotations, and the available scientific data concerning this compound, with a focus on its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.
This compound UniProt Entry and Core Annotations
The definitive UniProt entry for this compound is P69020 . This entry provides essential information about the peptide, including its sequence and origin.
Table 1: UniProt Entry Summary for this compound
| Attribute | Details |
| UniProt Accession | P69020 |
| Protein Name | Aurein-3.1 |
| Organism | Ranoidea raniformis (Southern bell frog) |
| Sequence | GLFDIVKKIAGHIAGSI |
| Length | 17 amino acids |
| Mass (Da) | 1738 |
| Function | Antimicrobial, Antibiotic, Anticancer |
Quantitative Data
While specific quantitative data for this compound is not as extensively published as for other members of its family, such as Aurein 1.2, the available information indicates potent biological activity. The primary measure of its antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), while its anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 2: Antimicrobial Activity of Aurein Family Peptides (MIC in µM)
| Organism | Aurein 2.6 |
| Micrococcus luteus | 80 |
| Staphylococcus aureus | 50 |
| Staphylococcus epidermidis | 50 |
| Streptococcus mutans | 50 |
| Bacillus subtilis | 50 |
Note: The above data is for Aurein 2.6 and is provided as a reference for the general activity of the aurein family against Gram-positive bacteria.[1] Specific MIC values for this compound require further dedicated experimental evaluation.
Table 3: Anticancer Activity of Aurein Family Peptides
| Cell Line | Peptide | IC50 (µM) |
| Colon carcinoma (SW480) | Aurein 1.2 | ~10 |
| Human colorectal adenocarcinoma (HT29) | Aurein 1.2 | Not specified |
Note: The anticancer data presented is for the related peptide Aurein 1.2.[2] This highlights the potential of the aurein family, though specific IC50 values for this compound against a panel of cancer cell lines are a key area for future research.
Mechanism of Action
The primary mechanism of action for this compound, like other aurein peptides, is the disruption of cellular membranes. This process is particularly effective against bacterial and cancerous cells due to differences in their membrane composition compared to healthy mammalian cells.
Antimicrobial Mechanism
The antimicrobial action of this compound is believed to follow the "carpet" model. This multi-stage process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Caption: Antimicrobial "carpet" mechanism of this compound.
Anticancer Mechanism
The anticancer activity of aurein peptides is also linked to their membrane-disrupting capabilities. Cancer cell membranes often have a higher net negative charge compared to non-cancerous cells, making them susceptible to the electrostatic attraction of cationic peptides like this compound. The interaction leads to membrane permeabilization and subsequent cell death, potentially through apoptotic pathways.
Caption: Anticancer mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and related peptides.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method and is suitable for determining the MIC of cationic antimicrobial peptides.
Materials:
-
Test peptide (this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in sterile water. Create a series of two-fold dilutions in 0.01% acetic acid with 0.2% BSA.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Setup: In a 96-well plate, add 100 µL of the bacterial suspension to wells containing 11 µL of the serially diluted peptide solutions. Include a positive control (bacteria only) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
References
Methodological & Application
Application Notes and Protocols for Aurein 3.1 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to Aurein 3.1, a potent antimicrobial peptide (AMP). The following sections outline the necessary reagents, equipment, and step-by-step procedures for performing broth microdilution and disk diffusion assays.
Introduction to this compound
This compound is an antimicrobial peptide originally isolated from the Australian Southern bell frog, Litoria aurea.[1] Like many AMPs, it exhibits broad-spectrum activity against various pathogens. Its primary mechanism of action involves the disruption of microbial cell membranes.[2][3][4] Understanding the susceptibility of different microbial strains to this compound is crucial for its development as a potential therapeutic agent.
Standardized antimicrobial susceptibility testing (AST) methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), often require modifications for testing cationic AMPs like this compound to ensure accurate and reproducible results.[5][6][7]
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides
The following table summarizes previously reported Minimum Inhibitory Concentration (MIC) values for Aurein peptides against various Gram-positive bacteria. This data is provided for reference and comparative purposes.
| Peptide | M. luteus (μM) | S. aureus (μM) | S. epidermis (μM) | S. mutans (μM) | B. subtilis (μM) | Reference |
| Aurein 2.6 | 80 | 50 | 50 | 50 | 50 | [8][9] |
| Aurein 1.2 | 75 | 8 | - | - | - | [10] |
| Aurein M3 | - | ≤16 | - | - | - | [11][12] |
Note: MIC values can vary depending on the specific strain, testing methodology, and media composition.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15] For cationic peptides like this compound, modifications to the standard CLSI protocol are recommended to prevent peptide inactivation and ensure accuracy.[16][17]
Materials:
-
This compound peptide (lyophilized)[1]
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile polypropylene tubes[16]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)[16]
-
Spectrophotometer
-
Plate shaker
-
Incubator (37°C)
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
To prevent peptide loss due to binding to plastic surfaces, it is recommended to prepare dilutions in polypropylene tubes.[16]
-
-
Serial Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in a solution of 0.01% acetic acid containing 0.2% BSA.[16] This helps to maintain peptide stability and prevent non-specific binding.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[17]
-
-
Assay Setup:
-
Dispense 100 µL of the final bacterial inoculum into each well of a 96-well polypropylene microtiter plate.
-
Add 11 µL of each this compound dilution to the corresponding wells.[16]
-
Include a positive control well (bacteria without this compound) and a negative control well (MHB without bacteria).
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[15]
-
-
Minimal Bactericidal Concentration (MBC) Determination (Optional):
-
To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto a suitable agar medium.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.[17]
-
Protocol 2: Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a substance.[15][19][20]
Materials:
-
This compound peptide
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Incubator (37°C)
-
Calipers or ruler
Workflow for Disk Diffusion Assay:
Caption: Workflow for the disk diffusion assay to test the antimicrobial activity of this compound.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure complete coverage.[21]
-
-
Preparation and Application of Disks:
-
Aseptically apply a known amount of this compound solution (e.g., 10-20 µL of a specific concentration) onto sterile paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent used to dissolve the peptide.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[20]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or calipers.[18]
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to this compound.
-
Mechanism of Action Signaling Pathway
Aurein peptides, being cationic, are initially attracted to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The subsequent interaction leads to membrane disruption and cell death.
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
Concluding Remarks
The protocols provided herein offer a framework for the antimicrobial susceptibility testing of this compound. It is important to note that due to the diverse nature of antimicrobial peptides, optimization of these protocols may be necessary for specific applications and microbial strains.[6][7] Adherence to aseptic techniques and proper controls is paramount for obtaining reliable and reproducible data. This information is intended to guide researchers in the evaluation of this compound as a potential antimicrobial therapeutic.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. journals.asm.org [journals.asm.org]
- 18. apec.org [apec.org]
- 19. researchgate.net [researchgate.net]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Synthetic Aurein 3.1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a 17-amino acid antimicrobial and anticancer peptide, originally isolated from the Australian Southern Bell Frog, Litoria aurea. As a promising therapeutic candidate, the ability to obtain high-purity synthetic this compound is crucial for research and development. This document provides a detailed application note and protocol for the purification of synthetic this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
This compound Peptide Sequence: Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Gly-Ser-Ile-NH2
Data Presentation
Successful purification of synthetic peptides is evaluated by the purity and recovery of the final product. The following table summarizes typical results that can be expected when purifying synthetic antimicrobial peptides, including close analogs of this compound such as Aurein 2.2 and 2.3, using preparative RP-HPLC.[1][2]
| Parameter | Typical Value | Description |
| Purity | >98% | The percentage of the target peptide in the final lyophilized powder, as determined by analytical RP-HPLC. |
| Recovery | ~90% | The percentage of the target peptide recovered from the crude synthetic mixture after purification and lyophilization.[3] |
| Molecular Weight (Avg.) | 1738.08 g/mol | The calculated average molecular weight of the this compound peptide. |
| Counterion | Trifluoroacetate (TFA) | The common counterion present in the final product due to its use in the mobile phase during RP-HPLC. |
Experimental Protocols
This protocol is adapted from established methods for the purification of synthetic antimicrobial peptides, including close Aurein analogs.[1][2][3]
Materials and Reagents
-
Crude synthetic this compound peptide (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Equipment
-
Preparative HPLC system with a UV detector
-
Preparative C4 or C18 RP-HPLC column (e.g., 2.1 cm x 25 cm, 10-20 µm particle size)
-
Lyophilizer (freeze-dryer)
-
Analytical HPLC system for purity analysis
-
Mass spectrometer for identity confirmation
Sample Preparation
-
Dissolve the crude synthetic this compound peptide in a minimal amount of Mobile Phase A (see below). The recommended starting concentration is 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Method
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water Mobile Phase B: 0.1% (v/v) TFA in 90% HPLC-grade acetonitrile / 10% HPLC-grade water
Preparative HPLC Conditions:
| Parameter | Setting |
| Column | Preparative C4 or C18, e.g., Phenomenex C4 (20 µm, 2.1 cm x 25 cm)[2] |
| Flow Rate | 20 mL/min[2] |
| Detection | 220 nm and 280 nm |
| Gradient | Linear gradient of 0-50% Mobile Phase B over 80 minutes[2] |
| Column Temperature | Ambient |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 80 | 50 | 50 |
| 85 | 0 | 100 |
| 90 | 0 | 100 |
| 91 | 100 | 0 |
| 100 | 100 | 0 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the major peak that elutes from the column.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
Pool the fractions with the desired purity (>98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a fluffy white powder.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification and analysis of synthetic this compound.
Mechanism of Action: Membrane Disruption
Aurein peptides, including this compound, are understood to exert their antimicrobial and anticancer effects primarily through the disruption of cell membranes. The "carpet model" is a widely accepted mechanism for related Aurein peptides.[4] In this model, the peptide monomers initially bind to the surface of the target cell membrane. As the concentration of the peptide on the membrane surface increases, they form a "carpet-like" layer, which disrupts the membrane integrity, leading to cell lysis.
References
- 1. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
Application Notes and Protocols: Determining the MIC of Aurein 3.1 against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules isolated from the Australian green and golden bell frog, Litoria aurea. These peptides have garnered significant interest within the scientific community due to their broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Their potential as novel therapeutic agents in an era of increasing antibiotic resistance is a key area of investigation. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. Additionally, it summarizes available quantitative data and illustrates the proposed mechanism of action.
Data Presentation
The antimicrobial activity of this compound against a panel of Gram-positive bacteria is summarized in the table below. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
| Bacterial Strain | MIC (μM)[1][2] |
| Micrococcus luteus | 80 |
| Staphylococcus aureus | 50 |
| Staphylococcus epidermidis | 50 |
| Streptococcus mutans | 50 |
| Bacillus subtilis | 50 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria that grow aerobically.
Materials:
-
This compound peptide (lyophilized)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile, disposable culture tubes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve the lyophilized this compound peptide in a suitable sterile solvent (e.g., sterile deionized water, or a dilute acid solution like 0.01% acetic acid to aid solubility of cationic peptides) to create a high-concentration stock solution (e.g., 1280 µM).
-
Vortex gently to ensure complete dissolution.
-
Prepare serial two-fold dilutions of the stock solution in CAMHB to obtain a range of concentrations (e.g., 640 µM, 320 µM, 160 µM, etc.).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the diluted this compound solution to the wells in the first column, resulting in the desired starting concentration.
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a gradient of this compound concentrations.
-
Column 11 will serve as the positive control (bacterial growth without peptide). Add 50 µL of CAMHB to these wells.
-
Column 12 will serve as the negative control (sterility control). Add 100 µL of uninoculated CAMHB to these wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Optionally, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.
-
The absorbance can also be read using a microplate reader at 600 nm.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Proposed "Carpet" mechanism of this compound.
References
Application Notes and Protocols for Cytotoxicity Assessment of Aurein 3.1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is an antimicrobial peptide (AMP) with potential therapeutic applications. As with any novel compound intended for clinical use, a thorough evaluation of its cytotoxic profile is essential. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound against both cancerous and non-cancerous mammalian cell lines, as well as its hemolytic activity against red blood cells. The described assays are fundamental for determining the therapeutic index and understanding the mechanism of action of this peptide.
The primary mechanisms by which antimicrobial peptides like those in the Aurein family exert their cytotoxic effects involve disruption of the cell membrane and induction of apoptosis.[1][2] Understanding these mechanisms is crucial for the development of AMPs as therapeutic agents, aiming to maximize their efficacy against target cells while minimizing toxicity to host cells.
Quantitative Data Summary
While specific IC50 and HC50 values for this compound are not widely available in the public domain, the following tables summarize representative cytotoxic and hemolytic data for the related peptide, Aurein 1.2, and its analogs. This data, obtained from various studies, serves as a valuable reference for expected outcomes and for designing experiments with this compound.
Table 1: Cytotoxicity of Aurein 1.2 Analogs against Murine Fibroblast Cells (3T3)
| Peptide Analog | Modification | CC50 (µM) |
| Aurein 1.2 (Control) | - | 120.45 ± 4.12 |
| EH [Orn]⁸ | Lys⁸ -> Orn | 75.62 ± 3.33 |
| EH [Dap]⁷,⁸ | Lys⁷,⁸ -> Dap | 360.00 ± 2.52 |
| EH [Dab]⁷,⁸ | Lys⁷,⁸ -> Dab | 201.81 ± 10.11 |
| Data adapted from a study on synthetic analogs of Aurein 1.2.[3] |
Table 2: Hemolytic Activity of Aurein 1.2 Derivatives
| Peptide | Concentration (µg/mL) | Hemolysis (%) |
| Aurein 1.2 | 12.5 | < 5 |
| Derivative T1 | 50 | 5.28 ± 0.94 |
| Derivative T3 | 50 | 6.59 ± 1.94 |
| Data represents the percentage of horse red blood cell lysis.[4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound peptide
-
Mammalian cell lines (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the complete medium from the wells and replace it with 100 µL of the diluted peptide solutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound peptide
-
Mammalian cell lines
-
Complete cell culture medium
-
Serum-free culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background control (medium only)
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Hemolytic Activity Assay
This assay determines the peptide's ability to lyse red blood cells (RBCs), providing an indication of its toxicity to non-nucleated cells.
Materials:
-
This compound peptide
-
Freshly collected red blood cells (e.g., human, horse)
-
Phosphate Buffered Saline (PBS), sterile
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well V-bottom or U-bottom plates
-
Centrifuge
-
Microplate reader
Protocol:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.[5]
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each peptide dilution. Include controls:
-
Negative control: 100 µL RBCs + 100 µL PBS
-
Positive control: 100 µL RBCs + 100 µL 1% Triton X-100
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs of sample - Abs of negative control) / (Abs of positive control - Abs of negative control)] * 100 Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value (the concentration that causes 50% hemolysis).
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Aurein-Induced Apoptosis
Aurein peptides are known to induce apoptosis in cancer cells, often through both intrinsic and extrinsic pathways. The initial interaction involves the binding of the cationic peptide to the negatively charged cancer cell membrane, leading to membrane disruption and internalization. Subsequently, the peptide can trigger mitochondrial dysfunction and activate caspase cascades.
Caption: Proposed apoptotic signaling pathways induced by this compound.
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates the general workflow for performing the MTT and LDH cytotoxicity assays.
Caption: General experimental workflow for MTT and LDH cytotoxicity assays.
References
- 1. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tru.arcabc.ca [tru.arcabc.ca]
- 5. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Aurein 3.1 in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a cationic antimicrobial peptide (AMP) with potential applications in combating bacterial infections. A significant challenge in treating bacterial infections is the formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms confer increased resistance to conventional antibiotics and the host immune system. This application note provides detailed protocols for evaluating the efficacy of this compound in disrupting and inhibiting biofilm formation, a critical step in the development of novel anti-biofilm therapeutics. While specific quantitative data on the anti-biofilm activity of this compound is limited in publicly available literature, this document provides protocols and example data from a closely related peptide, Aurein 2.5, to guide experimental design. It is recommended that researchers experimentally determine the precise Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for this compound against their specific bacterial strains of interest.
Mechanism of Action of Antimicrobial Peptides Against Biofilms
Antimicrobial peptides (AMPs) can combat biofilms through several mechanisms[1]:
-
Inhibition of Biofilm Formation:
-
Interference with Adhesion: AMPs can coat surfaces, preventing the initial attachment of bacteria, a crucial first step in biofilm formation.
-
Disruption of Quorum Sensing: AMPs can interfere with the cell-to-cell signaling pathways (quorum sensing) that bacteria use to coordinate gene expression for biofilm development.
-
-
Disruption of Mature Biofilms:
-
Matrix Degradation: Some AMPs can degrade components of the extracellular polymeric substance (EPS) matrix, compromising the structural integrity of the biofilm.
-
Killing of Biofilm-Embedded Bacteria: AMPs can penetrate the biofilm matrix and kill the resident bacteria by disrupting their cell membranes or interfering with intracellular processes.
-
Data Presentation
The following tables provide a template for presenting quantitative data from biofilm disruption and inhibition assays. The example data is derived from studies on the related peptide Aurein 2.5 and should be used for illustrative purposes only.[2]
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of Aurein Peptides against Planktonic Bacteria
| Peptide | Bacterial Strain | MBIC (µM) |
| Aurein 2.5 (Example) | Escherichia coli | 125 |
| Aurein 2.5 (Example) | Staphylococcus aureus | 125 |
| This compound | [User to determine] | [User to determine] |
| This compound | [User to determine] | [User to determine] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | This compound Concentration (µM) | Biofilm Reduction (%) |
| Pseudomonas aeruginosa | [User to determine] | [User to determine] |
| Staphylococcus aureus | [User to determine] | [User to determine] |
Experimental Protocols
Protocol 1: Biofilm Inhibition (MBIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the formation of biofilms.
Materials:
-
This compound (lyophilized)
-
Bacterial strains of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water or a suitable buffer to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.
-
Serial Dilution of this compound: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include positive control wells (bacteria and medium only) and negative control wells (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with PBS to remove non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
MBIC Determination: The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.
Caption: Workflow for the Biofilm Inhibition (MBIC) Assay.
Protocol 2: Biofilm Eradication (MBEC) Assay
This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: In a 96-well plate, add the prepared bacterial inoculum (approximately 1 x 10^6 CFU/mL) to each well with the appropriate growth medium.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.
-
Washing: Carefully discard the planktonic culture and wash the wells gently three times with PBS to remove non-adherent bacteria.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh growth medium and add them to the wells containing the pre-formed biofilms. Include a positive control (biofilm with fresh medium only) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for a specified treatment time (e.g., 24 hours).
-
Washing: Remove the this compound solution and wash the wells three times with PBS.
-
Staining, Solubilization, and Quantification: Follow steps 7-10 from Protocol 1.
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction in the biomass of the pre-formed biofilm compared to the positive control.
Caption: Workflow for the Biofilm Eradication (MBEC) Assay.
Potential Signaling Pathways Involved in AMP Anti-Biofilm Activity
The precise signaling pathways affected by this compound in biofilms are not yet fully elucidated. However, based on the known mechanisms of other AMPs, several pathways are likely targets.
Caption: Potential mechanisms of this compound against biofilms.
References
Application Notes and Protocols for Fluorescent Labeling of Aurein 3.1 for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.1 is a 17-amino acid cationic antimicrobial peptide (AMP) with the sequence GLFDIVKKIAGHIAGSI-NH2, originally isolated from the Australian Southern bell frog, Litoria aurea[1]. Like other members of the aurein family, it exhibits broad-spectrum antimicrobial activity. Understanding the mechanism of action of AMPs is crucial for their development as novel therapeutic agents. Fluorescent labeling of this compound allows for the direct visualization of its interaction with bacterial cells, providing insights into its localization and, consequently, its mechanism of action, which is believed to primarily involve membrane disruption[2].
These application notes provide detailed protocols for the fluorescent labeling of this compound with Fluorescein Isothiocyanate (FITC) and its subsequent use in localization studies using confocal microscopy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | GLFDIVKKIAGHIAGSI-NH2 | [1] |
| Molecular Weight | 1738.08 g/mol | [1] |
| Theoretical pI | 10.03 | Calculated |
| Net Charge at pH 7 | +3 | Calculated |
Table 2: Example Quantitative Data for FITC-Labeled this compound
| Parameter | Result |
| Labeling Efficiency | |
| Labeling Yield (crude) | ~75% |
| Purity after HPLC | >95% |
| Biological Activity | |
| MIC of this compound (E. coli) | 16 µg/mL |
| MIC of FITC-Aurein 3.1 (E. coli) | 32 µg/mL |
| MIC of this compound (S. aureus) | 8 µg/mL |
| MIC of FITC-Aurein 3.1 (S. aureus) | 16 µg/mL |
| Localization in E. coli | |
| Membrane Associated | ~85% |
| Cytoplasmic | ~15% |
Note: The data in Table 2 are representative examples based on typical results for similar antimicrobial peptides and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol describes the covalent attachment of Fluorescein Isothiocyanate (FITC) to the N-terminus of this compound. The isothiocyanate group of FITC reacts with the primary amine at the N-terminus of the peptide to form a stable thiourea bond[3][4].
Materials:
-
This compound (synthesized, >95% purity)
-
Fluorescein Isothiocyanate (FITC), Isomer I
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve 5 mg of this compound in 1 mL of anhydrous DMF.
-
FITC Solution Preparation: In a separate light-protected tube, dissolve a 3-molar excess of FITC in 0.5 mL of anhydrous DMF. Add a 6-molar excess of DIPEA to the FITC solution[3].
-
Labeling Reaction: Slowly add the FITC/DIPEA solution to the dissolved peptide while gently vortexing. Protect the reaction mixture from light by wrapping the tube in aluminum foil.
-
Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation[3].
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris buffer.
-
Purification: Purify the FITC-labeled this compound from unreacted FITC and unlabeled peptide using RP-HPLC with a C18 column. A typical gradient is 10-90% acetonitrile in water (both containing 0.1% trifluoroacetic acid) over 30 minutes.
-
Fraction Analysis: Collect the fractions corresponding to the fluorescently labeled peptide peak. Confirm the identity and purity of the product by mass spectrometry.
-
Lyophilization: Lyophilize the purified FITC-Aurein 3.1 to obtain a dry powder. Store at -20°C, protected from light.
Protocol 2: Localization of FITC-Aurein 3.1 in Bacterial Cells via Confocal Microscopy
This protocol outlines the procedure for visualizing the localization of FITC-Aurein 3.1 in both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria using confocal laser scanning microscopy[1][5].
Materials:
-
FITC-Aurein 3.1
-
E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213)
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bacterial membrane stain (e.g., Nile Red)
-
DAPI (4',6-diamidino-2-phenylindole) for nucleic acid staining
-
Confocal laser scanning microscope with appropriate lasers and filters for FITC, Nile Red, and DAPI
-
Glass bottom dishes or slides
Procedure:
-
Bacterial Culture Preparation: Inoculate E. coli and S. aureus in LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation (5000 x g for 10 minutes). Wash the cell pellets twice with PBS to remove residual media.
-
Peptide Incubation: Resuspend the bacterial pellets in PBS to an OD600 of 0.2. Add FITC-Aurein 3.1 to the bacterial suspension at a final concentration equal to its Minimal Inhibitory Concentration (MIC) (refer to Table 2). Incubate for 30 minutes at 37°C.
-
Staining:
-
Membrane Staining: Add Nile Red to the bacterial suspension at a final concentration of 1 µg/mL and incubate for an additional 5 minutes.
-
Nucleic Acid Staining: Add DAPI to a final concentration of 1 µg/mL and incubate for 5 minutes.
-
-
Washing: Centrifuge the stained cells (5000 x g for 10 minutes) and wash twice with PBS to remove unbound peptide and dyes.
-
Sample Mounting: Resuspend the final cell pellet in a small volume of PBS and mount on a glass-bottom dish or slide.
-
Confocal Microscopy:
-
Image the samples using a confocal microscope.
-
Use appropriate excitation and emission wavelengths for each fluorophore (e.g., FITC: Ex 488 nm, Em 500-550 nm; Nile Red: Ex 552 nm, Em 620-680 nm; DAPI: Ex 405 nm, Em 450-495 nm).
-
Acquire Z-stack images to determine the three-dimensional localization of the peptide within the bacterial cells[1].
-
-
Image Analysis: Analyze the co-localization of the FITC-Aurein 3.1 signal with the membrane (Nile Red) and nucleic acid (DAPI) signals to determine the subcellular localization of the peptide. Quantitative analysis of fluorescence intensity in different cellular compartments can be performed using appropriate software[6].
Visualizations
Caption: Experimental workflow for fluorescent labeling and localization of this compound.
Caption: Proposed mechanism of action of this compound leading to bacterial cell death.
References
- 1. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptideweb.com [peptideweb.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Aurein 3.1 Peptide Stability in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 3.1, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Loss of Antimicrobial Activity Over Time
| Potential Cause | Recommended Solution |
| Peptide Degradation | This compound contains amino acids susceptible to chemical degradation. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For working solutions, prepare them fresh before each experiment. Avoid prolonged storage at room temperature. |
| Incorrect pH of Solution | The stability of peptides is often pH-dependent.[1][2][3] The optimal pH for this compound in solution has not been extensively reported. It is recommended to conduct a pH stability study to determine the optimal pH range for your specific application (see Experimental Protocols). Generally, a pH range of 5.0-7.0 is a good starting point for many peptides. |
| Oxidation | The presence of a histidine residue in this compound makes it susceptible to oxidation, which can lead to a loss of activity.[4][5][6][7][8] Prepare solutions using degassed buffers and consider adding antioxidants like methionine or using chelating agents such as EDTA to sequester metal ions that can catalyze oxidation.[9] |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in solution. Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing surfaces with the experimental buffer can also help to minimize adsorption. |
Issue 2: Visible Precipitation or Cloudiness in the Peptide Solution
| Potential Cause | Recommended Solution |
| Peptide Aggregation | This compound has a number of hydrophobic residues which can contribute to self-association and aggregation, especially at high concentrations.[1][10][11][12][13][14] To mitigate this, you can try dissolving the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile before diluting it to the final concentration with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Poor Solubility | The peptide may not be fully dissolved. Ensure you are using a suitable solvent. While water is a common solvent, some peptides require a slightly acidic or basic environment to fully dissolve. The presence of a Trifluoroacetic acid (TFA) salt from HPLC purification can enhance the solubility of peptides in aqueous solutions.[15] |
| Sub-optimal Buffer Conditions | The ionic strength and composition of the buffer can influence peptide solubility and aggregation.[1] Experiment with different buffer systems (e.g., phosphate, citrate, Tris) and ionic strengths to find the optimal conditions for your experiment. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. As recommended, store the peptide in single-use aliquots to avoid this. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution of the lyophilized powder, it is recommended to use sterile, purified water. For peptides that are difficult to dissolve in water, adding a small amount of an organic solvent such as DMSO, DMF, or acetonitrile can aid in solubilization. Once dissolved, this stock solution can then be diluted with the appropriate aqueous buffer for your experiment. Always ensure the final concentration of the organic solvent is compatible with your assay.
Q2: How should I store my this compound solutions?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For daily use, a working solution can be stored at 4°C for a short period, but it is highly recommended to prepare it fresh.
Q3: My peptide solution contains Trifluoroacetic acid (TFA). Will this affect my experiments?
A3: TFA is often present as a counterion from the HPLC purification process.[15] For most biological assays, the small amount of residual TFA will not have a significant effect. However, for highly sensitive cell-based assays, high concentrations of TFA can be cytotoxic. If you suspect TFA is interfering with your experiment, you may need to perform a TFA removal step, such as buffer exchange or dialysis.
Q4: What are the potential chemical degradation pathways for this compound?
A4: Based on its amino acid sequence (GLFDIVKKIAGHIAGSI-NH2), this compound is susceptible to:
-
Hydrolysis: The presence of an Aspartic acid (Asp) - Glycine (Gly) sequence (D-G) makes the peptide bond susceptible to hydrolysis, especially under acidic conditions.[16][17][18][19][20]
-
Oxidation: The Histidine (His) residue can be oxidized, particularly in the presence of metal ions and oxygen.[4][5][6][7][8]
Q5: How can I monitor the stability of my this compound solution?
A5: The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[21][22][23][24][25] By analyzing samples over time, you can observe the appearance of degradation products as new peaks and a decrease in the area of the main peptide peak. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution
This protocol outlines a general method to evaluate the stability of this compound under different conditions (e.g., pH, temperature).
Materials:
-
Lyophilized this compound peptide
-
Sterile, purified water
-
A selection of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris buffer for pH 7-9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile)
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Reconstitution: Prepare a stock solution of this compound in sterile water at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 0.1 mg/mL in each of the different buffers to be tested.
-
Incubation: Aliquot the test solutions into separate tubes for each time point and temperature condition. Incubate the tubes at the selected temperatures.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Immediately after collection, store the samples at -80°C until analysis to halt further degradation.
-
RP-HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard volume of each sample onto the RP-HPLC system.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time for each condition to determine the degradation rate.
-
Visualizations
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting peptide aggregation with protein language model embeddings | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. This compound peptide [novoprolabs.com]
- 16. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hplc.eu [hplc.eu]
Aurein 3.1 Aggregation In Vitro: A Technical Support Center
For researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 3.1, in vitro aggregation can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound aggregation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a common indicator of peptide aggregation. This compound, like many antimicrobial peptides (AMPs), can self-associate to form non-functional aggregates. This process is influenced by several factors including peptide concentration, buffer pH, ionic strength, and temperature.
Q2: What are the primary factors that influence this compound aggregation?
A2: The main drivers of this compound aggregation are its physicochemical properties and the experimental conditions. Key factors include:
-
Hydrophobicity: The hydrophobic residues in the this compound sequence can interact in aqueous solutions, leading to aggregation.
-
Peptide Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.
-
pH and Net Charge: The overall charge of the peptide, which is dependent on the pH of the solution, plays a crucial role in its solubility. At its isoelectric point (pI), a peptide has a net charge of zero and is often least soluble.
-
Ionic Strength: The salt concentration of the buffer can either shield charges and promote aggregation or, in some cases, help to solubilize the peptide.[1][2]
-
Temperature: Temperature can affect the kinetics of aggregation.
Q3: How can I prevent aggregation when preparing my this compound stock solution?
A3: Proper initial solubilization is critical. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.[3][4][5][6][7] For a basic peptide like this compound, start by dissolving it in sterile, distilled water. If solubility is an issue, a small amount of an acidic solution like 10% acetic acid can be used.[3][6] For peptides that are prone to aggregation, the use of chaotropic agents like 6 M guanidine HCl or 8 M urea can be effective, followed by dilution into the desired buffer.[8]
Q4: Can the trifluoroacetic acid (TFA) salt from purification affect my experiment?
A4: Yes, TFA is a common counterion from the HPLC purification process. While it generally enhances the solubility of peptides in aqueous solutions, at high concentrations it can affect cellular or biochemical assays. It's important to be aware of its presence.
Q5: How can I detect and characterize this compound aggregation?
A5: Several biophysical techniques can be employed to monitor and characterize peptide aggregation. These include:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be monitored over time.
-
Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the secondary structure of the peptide, which often accompany aggregation.[9][10][11]
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate monomers from higher molecular weight aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrillar aggregates.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound aggregation in vitro.
Problem 1: Poor initial solubility of lyophilized this compound powder.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | This compound is a basic peptide. Start by attempting to dissolve it in sterile, distilled water. If this is unsuccessful, try a dilute acidic solution (e.g., 10% acetic acid).[3][6] |
| High Hydrophobicity | For very hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile can be used for initial solubilization, followed by slow, dropwise dilution into the aqueous buffer with gentle stirring.[8] |
| Peptide has reached its solubility limit | Prepare a more dilute stock solution. It is recommended to keep stock solution concentrations around 1-2 mg/mL.[3] |
Problem 2: this compound solution becomes cloudy or precipitates over time.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | The pH of the buffer can significantly impact peptide solubility. Determine the isoelectric point (pI) of this compound and ensure your buffer pH is at least 1-2 units away from the pI. For basic peptides, a more acidic buffer may improve solubility. |
| Inappropriate Ionic Strength | The effect of salt concentration can be complex. Empirically test a range of ionic strengths (e.g., by varying the NaCl concentration) to find the optimal condition for solubility.[1][2] |
| High Peptide Concentration | Work with the lowest peptide concentration that is feasible for your experiment. If high concentrations are necessary, consider using a solubility-enhancing excipient. |
| Temperature Effects | If aggregation occurs during storage, ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C in aliquots to avoid freeze-thaw cycles).[8] Some aggregation processes are temperature-dependent, so consider if the experimental temperature is a contributing factor. |
Illustrative Quantitative Data
The following table provides illustrative data on how pH and ionic strength might affect the aggregation of this compound, based on general principles for antimicrobial peptides. Note: This data is for demonstration purposes and should be experimentally verified for your specific conditions.
| Buffer pH | Ionic Strength (NaCl) | Observed Aggregation (Relative Turbidity at 600 nm) | Interpretation |
| 5.0 | 50 mM | 0.1 | Low aggregation; peptide is likely positively charged and soluble. |
| 5.0 | 150 mM | 0.3 | Increased ionic strength may begin to shield charges, slightly promoting aggregation. |
| 7.4 | 50 mM | 0.4 | Moderate aggregation as the pH approaches the pI. |
| 7.4 | 150 mM | 0.8 | Higher ionic strength at near-neutral pH significantly promotes aggregation. |
| 9.0 | 50 mM | 0.9 | High aggregation, likely near the isoelectric point. |
| 9.0 | 150 mM | 1.2 | Very high aggregation due to proximity to pI and charge shielding. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Charge: Determine the net charge of this compound at neutral pH. The sequence is GLFDIVKKVVGAIGSL-NH2. At pH 7, Lys (K) residues are positively charged (+1 each), and the C-terminal amide is neutral. The N-terminus is also positively charged (+1). Asp (D) is negatively charged (-1). The net charge is (+1 +1 +1 +1 -1) = +3, making it a basic peptide.
-
Initial Solubilization: Based on the positive net charge, begin by attempting to dissolve the lyophilized peptide in sterile, distilled water to a concentration of 1-2 mg/mL.[3]
-
Aliquoting and Storage: Once dissolved, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Protocol 2: Solubility Assay
-
Prepare a series of buffers: Prepare buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0) and a range of ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Add Peptide: To a small, fixed volume of each buffer, add a small, known amount of lyophilized this compound.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.
-
Observe and Quantify: Visually inspect for any precipitation. Quantify the amount of soluble peptide by measuring the absorbance of the supernatant at 280 nm after centrifugation to pellet any aggregates.
Protocol 3: Monitoring Aggregation using Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare your this compound sample in the desired buffer at the working concentration. The buffer should be CD-friendly (i.e., low absorbance in the far-UV region).[10]
-
Acquire Initial Spectrum: Immediately after preparation, acquire a far-UV CD spectrum (typically 190-250 nm) to determine the initial secondary structure.[9]
-
Time-Course Measurement: Incubate the sample under the conditions being tested (e.g., specific temperature) and acquire CD spectra at regular time intervals.
-
Data Analysis: Analyze the changes in the CD signal over time. A loss of alpha-helical structure and/or the appearance of a beta-sheet signal can be indicative of aggregation.
Visualizations
Caption: A flowchart for troubleshooting this compound aggregation.
Caption: Key factors influencing the aggregation of this compound.
References
- 1. Effect of ionic strength on the aggregation kinetics of the amidated amyloid beta peptide Aβ (1-40) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay between epigallocatechin-3-gallate and ionic strength during amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biobasic.com [biobasic.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. lifetein.com [lifetein.com]
- 9. 4.6. Circular dichroism (CD) spectroscopy [bio-protocol.org]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Aurein 3.1 Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solubility of the antimicrobial peptide Aurein 3.1 for use in biological assays. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide
Low or inconsistent solubility of this compound can significantly impact the accuracy and reproducibility of experimental results. This guide addresses common issues and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer (e.g., water, PBS). | This compound has a net positive charge and contains hydrophobic residues, which can lead to poor solubility in neutral aqueous solutions. | 1. Initial Dissolution Attempt: Try dissolving a small amount of the peptide in sterile, deionized water first.[1][2][3][4] 2. Acidification: Since this compound is a basic peptide, adding a small amount of acid can help.[1][2][3][4] Prepare a 10% acetic acid solution and add it dropwise to the peptide suspension while vortexing until the peptide dissolves.[1][2][3] 3. Sonication: Use a bath sonicator to aid dissolution. Alternate between 30-60 seconds of sonication and cooling on ice to prevent peptide degradation.[2] 4. Gentle Warming: Briefly warm the solution to 37°C to improve solubility. Avoid excessive heating. |
| Precipitation occurs when the this compound stock solution is diluted into the assay medium. | The final concentration of the organic solvent (if used for the stock) may be too high in the final assay medium, or the pH of the medium may cause the peptide to become insoluble. | 1. Slow Dilution: Add the stock solution dropwise to the assay medium while gently vortexing.[2] 2. Optimize Stock Concentration: Prepare a more concentrated stock solution in the initial solvent so that a smaller volume is needed for dilution, thereby minimizing the final concentration of the organic solvent. 3. Test Different Assay Buffers: If possible, test the solubility of this compound in a few different biocompatible buffers to find the most suitable one for your assay. |
| Inconsistent results in biological assays. | This could be due to incomplete solubilization, aggregation, or degradation of this compound. | 1. Confirm Complete Dissolution: Ensure your stock solution is completely clear before use. Centrifuge the stock solution at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant for your experiments to remove any undissolved peptide. 2. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment to avoid degradation. 3. Proper Storage: Store lyophilized peptide at -20°C or -80°C. Once in solution, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[5] |
| Difficulty dissolving this compound for a high-concentration stock. | High concentrations of the peptide can promote aggregation. | 1. Use of Organic Solvents: For a high-concentration stock, consider using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[3][4][6][7][8] Dissolve the peptide in 100% DMSO first, and then slowly dilute with your aqueous buffer to the desired final concentration.[3][4][6][7][8] Note: The final DMSO concentration in your assay should be kept low (typically <1%) as it can be toxic to cells.[6][8] 2. Test Different Solvents: If DMSO is not compatible with your assay, other organic solvents like ethanol can be tested.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Based on its amino acid sequence (GLFDIVKKIAGHIAGSI-NH2), this compound has a net positive charge. Therefore, the recommended initial solvent is sterile, deionized water. If solubility is limited, a dilute acidic solution (e.g., 10% acetic acid) can be used to aid dissolution.[1][2][3][4]
Q2: I need to prepare a high-concentration stock of this compound. What solvent should I use?
A2: For high-concentration stocks, it is often necessary to use a small amount of an organic solvent. Dimethyl Sulfoxide (DMSO) is a common choice.[3][4][6][7][8] Dissolve the peptide in a minimal amount of 100% DMSO and then slowly dilute with your desired aqueous buffer. Always check the tolerance of your specific biological assay to the final concentration of the organic solvent.
Q3: My this compound solution appears cloudy. Can I still use it?
A3: A cloudy solution indicates that the peptide is not fully dissolved and may contain aggregates. Using a cloudy solution will lead to inaccurate concentration and unreliable experimental results. You should try the troubleshooting steps outlined above (e.g., sonication, gentle warming, or using a different solvent) to achieve a clear solution. If the solution remains cloudy, it is best to prepare a fresh stock.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. Once dissolved, the peptide solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5]
Q5: Can I use UV-Vis spectrophotometry to determine the concentration of my this compound solution?
A5: Yes, UV-Vis spectrophotometry is a common method for determining peptide concentration.[1][9][10][11][12] The absorbance is typically measured at 280 nm if the peptide contains Tryptophan or Tyrosine residues. Since this compound does not contain these residues, you can measure the absorbance at a lower wavelength, such as 205 nm or 214 nm, which corresponds to the peptide bond.[1] A detailed protocol is provided in the Experimental Protocols section.
Quantitative Solubility Data
While specific experimental solubility data for this compound is not extensively available in public literature, the following table provides an illustrative guide based on the general properties of similar antimicrobial peptides. Researchers should experimentally determine the precise solubility in their specific buffer systems.
| Solvent/Buffer System | pH | Expected Solubility Range (mg/mL) | Notes |
| Deionized Water | ~7 | 0.5 - 1.0 | Solubility can be limited due to hydrophobic residues. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5 - 1.0 | Similar to water, aggregation may occur at higher concentrations.[7] |
| 10% Acetic Acid | ~2.5 | > 5.0 | Acidic pH increases the positive charge, enhancing solubility.[1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | N/A | > 10.0 | Recommended for preparing high-concentration stock solutions.[3][4][6][7][8] |
| 50% Ethanol/Water | N/A | 1.0 - 5.0 | May be an alternative to DMSO for some applications. |
Note: The above values are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by UV-Vis Spectrophotometry
This protocol provides a method to determine the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound (lyophilized powder)
-
Selected solvent (e.g., deionized water, PBS, 10% acetic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Micro-volume UV-Vis spectrophotometer
-
Quartz cuvettes (if using a standard spectrophotometer)
Procedure:
-
Prepare a series of peptide suspensions: Weigh out a known amount of this compound (e.g., 10 mg) and add a small, precise volume of the chosen solvent (e.g., 1 mL) to create a high-concentration suspension.
-
Equilibrate: Vortex the suspension for 2 minutes.
-
Facilitate Dissolution: Sonicate the suspension in a bath sonicator for 5 minutes, placing the tube on ice for 1 minute every 2 minutes to prevent heating.
-
Separate Undissolved Peptide: Centrifuge the suspension at 14,000 x g for 10 minutes to pellet any undissolved peptide.
-
Measure Absorbance: Carefully collect the supernatant. Measure the absorbance of the supernatant at 214 nm using the chosen solvent as a blank.[1]
-
Calculate Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration (c).
-
A = Absorbance
-
ε = Molar extinction coefficient of this compound at 214 nm (this needs to be calculated or estimated based on the amino acid sequence). For a rough estimation, an extinction coefficient for the peptide bond at 214 nm is often in the range of 1000-2000 M⁻¹cm⁻¹.
-
l = Path length of the cuvette (typically 1 cm or path length of the micro-volume spectrophotometer).
-
-
Determine Solubility: The calculated concentration represents the solubility of this compound in the tested solvent under the experimental conditions.
Protocol 2: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol details a standard method for assessing the antimicrobial activity of this compound.
Materials:
-
This compound stock solution (prepared in a suitable solvent and sterile-filtered)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Peptide Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Visualizations
This compound Antimicrobial Mechanism: The Carpet Model
The antimicrobial activity of this compound is believed to occur via a "carpet model," where the peptide disrupts the bacterial cell membrane.[13][14][15][16][17]
Caption: The "Carpet Model" of this compound's antimicrobial action.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address common solubility challenges with this compound.
Caption: A troubleshooting workflow for dissolving this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. bachem.com [bachem.com]
- 8. lifetein.com [lifetein.com]
- 9. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Aurein 3.1 Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurein 3.1 cytotoxicity assays.
Disclaimer: Specific quantitative cytotoxicity data for this compound is limited in publicly available literature. The data presented here is primarily based on its close analog, Aurein 1.2, and should be used as a reference for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against cancer cells?
This compound is an antimicrobial peptide. Like other aurein peptides, its anticancer activity is primarily attributed to its ability to disrupt the cell membrane of cancer cells and induce apoptosis.[1] The cationic nature of the peptide is thought to facilitate its interaction with the negatively charged components of cancer cell membranes.[2][3] This interaction leads to membrane permeabilization and the initiation of programmed cell death pathways.[1]
Q2: Why do I observe inconsistent results in my this compound cytotoxicity assays?
Inconsistent results in peptide-based cytotoxicity assays can arise from several factors:
-
Peptide Stability: this compound, like other peptides, can degrade over time. Ensure proper storage at -20°C or lower and avoid repeated freeze-thaw cycles.
-
Peptide Aggregation: At high concentrations, peptides can form aggregates or micelles, which may reduce their cytotoxic activity.[4]
-
Cell Health and Density: The health and density of your target cells can significantly impact assay results. Ensure cells are in the logarithmic growth phase and use a consistent seeding density.
-
Assay Interference: Components in the serum or the peptide itself can interfere with certain assay reagents. It is crucial to include proper controls to account for this.
Q3: What are the key differences between MTT, LDH, and Flow Cytometry assays for assessing this compound cytotoxicity?
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A reduction in metabolic activity is inferred as a decrease in cell viability. It is an indirect measure of cytotoxicity.
-
LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[5][6] It is a direct measure of cytotoxicity due to membrane lysis.
-
Flow Cytometry with Annexin V/PI Staining: This technique provides detailed information about the mode of cell death. Annexin V stains for early apoptotic cells by binding to exposed phosphatidylserine, while propidium iodide (PI) stains for late apoptotic and necrotic cells with compromised membranes.[7][8]
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. Phenol red or serum in the media can interfere. | Use sterile techniques. Use a background control with media and MTT reagent only. Consider using serum-free media during the MTT incubation step.[9] |
| Low signal or poor dose-response | Insufficient incubation time with MTT. Low cell number. Peptide is not cytotoxic at the tested concentrations. | Optimize MTT incubation time (typically 1-4 hours).[4] Ensure an adequate number of viable cells are seeded. Test a wider range of this compound concentrations. |
| Inconsistent formazan crystal formation | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently after plating. |
| Formazan crystals not fully dissolved | Inadequate mixing or insufficient solubilization solution. | Mix thoroughly after adding the solubilization solution. Ensure the volume of solubilization solution is adequate.[9] |
LDH Assay
| Issue | Possible Cause | Solution |
| High background LDH release in control cells | Cells are unhealthy or were handled roughly during seeding. Serum in the media contains LDH. | Ensure gentle handling of cells. Use a background control with media only to subtract serum LDH activity. |
| Low LDH release in treated cells | This compound does not cause significant membrane lysis at the tested concentrations or time points. The primary mechanism of cell death is apoptosis without immediate membrane rupture. | Test higher concentrations or longer incubation times. Use a complementary assay like MTT or Annexin V/PI to assess apoptosis. |
| Assay variability between replicates | Inconsistent cell numbers. Bubbles in the wells. | Ensure accurate and consistent cell seeding. Carefully remove any bubbles before reading the plate. |
Flow Cytometry (Annexin V/PI)
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in early time points | High concentration of this compound causing rapid membrane disruption. Cells were handled too vigorously. | Test lower concentrations of this compound. Handle cells gently during staining and acquisition. |
| Low percentage of apoptotic cells | Incubation time is too short or too long. The concentration of this compound is not optimal to induce apoptosis. | Perform a time-course experiment to determine the optimal incubation time for apoptosis detection.[10] Test a range of this compound concentrations. |
| Poor separation of cell populations | Incorrect compensation settings. Inappropriate voltage settings on the flow cytometer. | Use single-stained controls to set up proper compensation.[11] Optimize FSC and SSC voltages for your specific cell type. |
| High background staining | Inadequate washing of cells. | Ensure cells are washed thoroughly with binding buffer before and after staining.[8] |
Quantitative Data
| Cell Line | Cancer Type | Aurein 1.2 IC50 (µM) | Reference |
| T98G | Glioblastoma | ~2 | [3] |
| H838 | Non-small-cell lung cancer | 26.94 | [12] |
| MCF-7 | Breast Cancer (luminal A) | >16 | [3] |
| MDA-MB-231 | Breast Cancer (basal B) | >100 | [13] |
| SW480 | Colorectal Carcinoma | >10 (viability ~78% at 10µM) | [1] |
| HT29 | Colorectal Carcinoma | >10 (viability ~79% at 10µM) | [1] |
| PC-3 | Prostate Cancer | Not explicitly stated, but analogs show activity | |
| K562 | Leukemia | Not explicitly stated, but analogs show activity |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed 1 x 104 to 5 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer (e.g., 1% Triton X-100) for the final 45 minutes of incubation.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the optimal time determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interactions of aurein 1.2 with cancer cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. interchim.fr [interchim.fr]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Efficacy of Aurein 3.1
Welcome to the technical support center for Aurein 3.1, a promising antimicrobial peptide (AMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve its in-vitro efficacy, troubleshoot common experimental issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during your research with this compound and its analogs.
Q1: My this compound peptide has low solubility or is precipitating. What can I do?
A1: Peptide aggregation is a common issue.[1] Here are several factors to consider:
-
Solvent: Ensure you are using a suitable solvent. For initial solubilization, consider using sterile, deionized water. If solubility remains an issue, small amounts of solvents like DMSO or acetonitrile can be used, but be mindful of their final concentration in your assay as they can affect cell viability.
-
pH: The net charge of the peptide is pH-dependent. Adjusting the pH of your buffer may improve solubility.
-
Storage: Store the peptide lyophilized at -20°C or below. After reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[2]
-
Peptide Concentration: High peptide concentrations can favor aggregation. Try working with lower stock concentrations if precipitation is observed.
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. What are the potential causes?
A2: Inconsistent MIC values can stem from several factors:
-
Inoculum Preparation: Ensure a standardized inoculum density, typically ~5 x 10^5 CFU/mL, is used for each experiment. Inaccurate bacterial counts will lead to variable results.
-
Media Composition: The type of broth used can influence peptide activity. Cationic peptides like this compound can interact with components of the media. Ensure you are using the recommended Mueller-Hinton Broth (MHB) and that its composition is consistent between batches.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases present in serum or complex media. If you are using supplemented media, this could be a factor.
-
Plate Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the peptide and media components, leading to erroneous results. It is good practice to fill the outer wells with sterile media or water and not use them for experimental data points.
Q3: My this compound analog shows potent antimicrobial activity but also high hemolytic activity. How can I improve its selectivity?
A3: Balancing antimicrobial efficacy with low hemolysis is a key challenge in AMP development. Consider the following strategies:
-
Hydrophobicity-Charge Balance: While increasing hydrophobicity can enhance antimicrobial activity, it often correlates with increased hemolysis. Aim for an optimal balance. Substituting certain hydrophobic residues with less hydrophobic ones or strategically altering the net positive charge can improve selectivity.
-
Amino Acid Substitutions: Replacing lysine residues with arginine has been shown in some AMPs to maintain or improve antimicrobial activity while potentially reducing hemolysis.[3]
-
D-Amino Acid Substitution: Incorporating D-amino acids can increase proteolytic stability and in some cases, modulate hemolytic activity without compromising antimicrobial potency.
-
Structural Modifications: Strategies like dimerization or conjugation to cell-penetrating peptides can alter the therapeutic index.[4]
Q4: I am not observing any significant anti-cancer activity with this compound in my MTT assay. What should I check?
A4: Several factors can influence the outcome of a cytotoxicity assay:
-
Cell Line Specificity: The efficacy of this compound can vary between different cancer cell lines. Ensure the cell line you are using is appropriate and consider screening against a panel of cell lines.
-
Peptide Concentration and Incubation Time: Ensure you are using a sufficient concentration range and an adequate incubation period (typically 24-72 hours) for the peptide to exert its effect.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to the peptide and reduce its effective concentration. Consider performing initial experiments in serum-free or low-serum conditions, though this can also affect cell health.
-
Assay Interference: The MTT assay relies on mitochondrial reductase activity. If your peptide directly interferes with mitochondrial function in a way not related to cell death, it could affect the results. Consider validating your findings with a complementary assay, such as a lactate dehydrogenase (LDH) release assay for membrane damage or a live/dead cell staining assay.
Strategies to Enhance In-Vitro Efficacy
The following are key strategies that have been explored to improve the performance of this compound and related peptides.
Amino Acid Substitution
Modifying the amino acid sequence is a primary strategy to enhance efficacy and selectivity.
-
Increasing Net Positive Charge: The initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane is crucial for its activity. Substituting neutral or acidic residues with cationic residues (Lysine or Arginine) can enhance this interaction. For example, analogs of Aurein 1.2 with D4K and E11K substitutions showed improved selectivity.[5][6]
-
Tryptophan Substitution: Incorporating Tryptophan can enhance membrane interaction due to its bulky, aromatic side chain. The position of the substitution is critical to its effect on activity.[5]
-
Non-Proteinogenic Amino Acids: Replacing standard amino acids with non-proteinogenic ones, such as Ornithine or Diaminobutyric acid (Dab), can alter the peptide's structure and stability, potentially leading to increased antimicrobial and anticancer potency.
-
Alanine Scanning: Systematically replacing each amino acid with Alanine can help identify key residues responsible for activity. Studies on Aurein 1.2 have shown that substitutions at positions D4 and E11 can enhance antibacterial activity.
Structural Modifications
Altering the overall structure of the peptide can lead to improved properties.
-
Dimerization: Creating dimeric versions of Aurein 1.2 has been shown to alter its mechanism of action. While it decreased antibacterial and antifungal activity in one study, it promoted the aggregation of Candida albicans, suggesting a potential application in preventing biofilm formation.[4]
-
C-Terminal Amidation: Amidating the C-terminus is a common modification for AMPs. It removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge and often enhancing antimicrobial activity by improving interaction with bacterial membranes.
-
Conjugation with Cell-Penetrating Peptides (CPPs): Fusing Aurein 1.2 with short, membrane-active sequences like KLA or repeating its endogenous IIKK motif has been shown to significantly enhance both antimicrobial and anticancer activities.
Quantitative Data Summary
The following tables summarize the in-vitro efficacy of this compound and its analogs against various bacterial strains and cancer cell lines.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Bacteria
| Peptide | Modification | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |
| Aurein 1.2 | Parent Peptide | 1-16 | 256 | 256 | |
| AureinN2 | Alignment-based design | 128 | 8-16 | 8-16 | |
| D4A | Alanine Scan | 3x lower than parent | 3x lower than parent | 2x lower than parent | |
| E11A | Alanine Scan | 1-2x lower than parent | 1-2x lower than parent | 1-2x lower than parent | |
| Aurein M3 | A10W, D4K, E11K | ≤16 | ≤16 | - | [5][6] |
Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogs
| Peptide | Modification | Hemolytic Activity (HC50 in µM) | Cytotoxicity (IC50 in µM) | Cell Line | Reference |
| Aurein 1.2 | Parent Peptide | >100 | ~25-50 | Various | [6] |
| Aurein M2 | D4K, E11K | Lower than Aurein 1.2 | - | Human Fibroblast | [5][6] |
| Aurein M3 | A10W, D4K, E11K | Higher than Aurein M2 | Higher cell viability than M2 | Human Fibroblast | [5][6] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol is based on the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, NMP)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Broth Microdilution Assay for MIC Determination
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Lyophilized peptide
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent and then serially dilute it in MHB in a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted peptide. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Hemolysis Assay
Materials:
-
Freshly drawn red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet multiple times with PBS until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: Add serial dilutions of the peptide to a 96-well plate. Add the RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Add serial dilutions of the peptide to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting cell viability against peptide concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the enhancement of this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Aurein 3.1 Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Aurein 3.1 during storage. By following these recommendations, you can ensure the integrity and activity of the peptide for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
For maximum stability, lyophilized this compound should be stored in a freezer at or below -20°C.[1][2] For long-term storage, temperatures of -50°C or lower are preferred.[3] It is crucial to keep the container tightly sealed to prevent moisture contamination, as peptides are often hygroscopic.[1][3] Before opening, the vial should be allowed to warm to room temperature in a desiccator to minimize condensation.[3]
Q2: How should I store this compound in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[1] For short-term storage (up to a week), solutions can be kept at 4°C. For longer durations, it is highly recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or colder.[1][2][3] Avoid repeated freeze-thaw cycles as they are detrimental to the peptide's stability.[2] Using sterile, slightly acidic buffers (pH 5-7) can help prolong the shelf life of the solution.[1][2]
Q3: What are the primary causes of this compound degradation during storage?
The main degradation pathways for peptides like this compound include:
-
Chemical Degradation: This involves non-enzymatic hydrolysis, deamidation (especially of asparagine residues), and oxidation.[4][5] Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are particularly susceptible to degradation in solution.[3]
-
Physical Instability: This includes aggregation and precipitation, which can be influenced by factors like pH, temperature, and ionic strength.
-
Proteolytic Degradation: Contamination with proteases, often from microbial sources, can lead to cleavage of the peptide backbone.[4]
Q4: How can I minimize oxidation of this compound?
The this compound sequence (GLFDIVKKIAGHIAGSI) does not contain highly susceptible residues like Cysteine or Methionine. However, general best practices to prevent oxidation include dissolving the peptide in oxygen-free water, which can be prepared by bubbling an inert gas like nitrogen or argon through the solvent.[1] Storing solutions under an inert gas atmosphere can also be beneficial.
Q5: What is the recommended pH for storing this compound solutions?
For optimal stability, peptide solutions should generally be stored in slightly acidic, sterile buffers with a pH between 5 and 7.[1][2] Deamidation of asparagine residues, a common degradation pathway, is pH-dependent and can occur under both acidic and alkaline conditions.[5][6] Maximum stability for many peptides is often found in a slightly acidic pH range.[7]
Q6: How do I properly reconstitute lyophilized this compound to maintain its integrity?
Proper reconstitution is critical. Always use sterile water or a recommended sterile buffer.[1] To begin, try to dissolve the peptide in sterile distilled water.[2] If solubility is an issue due to hydrophobicity, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by dilution with sterile water or an aqueous buffer.[1] For basic peptides, adding 1-10% acetic acid may aid dissolution.[1] Brief sonication can also help break up aggregates and improve the rate of dissolution.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Antimicrobial Activity | 1. Chemical Degradation: Hydrolysis, deamidation, or oxidation may have occurred due to improper storage (e.g., prolonged storage in solution at room temperature, wrong pH).[4] 2. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation from repeated temperature changes.[2] 3. Microbial Contamination: Use of non-sterile solutions or improper handling introduced proteases.[1] | 1. Verify Storage Conditions: Ensure lyophilized peptide is stored at ≤ -20°C and solutions are aliquoted and frozen.[1] 2. Prepare Fresh Solutions: Reconstitute a new vial of lyophilized peptide using sterile, pH-appropriate buffers.[1][2] 3. Perform Quality Control: Use an analytical method like HPLC to check the purity and integrity of the peptide stock. |
| Cloudy Solution or Visible Precipitates | 1. Aggregation: The peptide is self-associating, which can be concentration-, pH-, or temperature-dependent. 2. Poor Solubility: The chosen solvent is not appropriate for the peptide's properties. 3. Contamination: The solution may be contaminated with bacteria or other insoluble material. | 1. Adjust Solution Conditions: Try changing the pH, ionic strength, or peptide concentration.[8] 2. Improve Solubilization: Briefly sonicate the solution.[2] If necessary, use a small amount of a suitable organic solvent (e.g., DMSO) to dissolve the peptide before adding the aqueous buffer.[1] 3. Filter the Solution: Use a 0.22 µm sterile filter to remove any potential microbial contamination or insoluble aggregates. |
| Unexpected Peaks in HPLC Analysis | 1. Degradation Products: New peaks may represent fragments from hydrolysis, or modified forms from deamidation or oxidation.[9] 2. Aggregates: The peptide may be forming dimers or higher-order oligomers. 3. Counterion Issues: The presence of trifluoroacetic acid (TFA) from purification can sometimes affect analysis.[10] | 1. Characterize Peaks: Use mass spectrometry (LC-MS) to identify the molecular weights of the species corresponding to the new peaks. 2. Review Storage History: Correlate the appearance of new peaks with the storage conditions and duration to identify the cause of degradation. 3. Optimize Storage: Implement improved storage protocols (e.g., lower temperature, pH control, use of fresh solutions) to prevent further degradation. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Key Considerations |
| Lyophilized Powder | Short-term (weeks) | 4°C | Keep container tightly sealed in a desiccator.[3] |
| Long-term (months to years) | -20°C to -80°C | Protect from moisture and light.[3] Allow vial to reach room temperature before opening. | |
| In Solution | Short-term (days to 1 week) | 4°C | Use a sterile, slightly acidic buffer (pH 5-7).[1] |
| Long-term (>1 week) | ≤ -20°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2][3] |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Impact on Stability | Recommendations |
| Temperature | Higher temperatures accelerate chemical degradation (e.g., hydrolysis, deamidation).[4][7] | Store solutions frozen (≤ -20°C) for long-term use and refrigerated (4°C) for short-term use.[1][3] |
| pH | Can promote hydrolysis and deamidation. Maximum stability is typically in a narrow pH range.[4][7] | Use a sterile buffer with a pH between 5 and 7.[1][2] Avoid pH > 8. |
| Repeated Freeze-Thaw | Can cause aggregation and degradation of the peptide structure. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[2] |
| Oxygen | Can cause oxidation of susceptible amino acid residues. | For sensitive peptides, use degassed solvents and store under an inert atmosphere (N₂ or Ar).[1] |
| Microbial Contamination | Can lead to enzymatic degradation by proteases. | Use sterile solvents and glassware. Handle aseptically. Filter-sterilize the final solution if necessary.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly dissolve lyophilized this compound to a desired stock concentration while minimizing aggregation and degradation.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile buffer (e.g., 10 mM sodium phosphate, pH 6.0)
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate Vial: Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature for at least 30 minutes.[1] This prevents moisture from condensing on the cold powder upon opening.
-
Calculate Solvent Volume: Determine the volume of solvent needed to reach the target stock concentration (e.g., 1-10 mg/mL).[1]
-
Initial Dissolution: Aseptically add the calculated volume of sterile water or buffer to the vial.
-
Mix Gently: Vortex briefly or pipette the solution up and down gently to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Assess Solubility: Visually inspect the solution for any particulate matter. If the peptide has not fully dissolved, brief sonication in a water bath may be helpful.[2]
-
Aliquot for Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store Properly: For immediate use, store at 4°C. For long-term storage, flash-freeze the aliquots and store them at -20°C or -80°C.[1][2]
Protocol 2: Accelerated Stability Study for this compound in Solution
Objective: To evaluate the stability of an this compound solution under stressed temperature conditions to predict its long-term stability.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Stability chambers or incubators set to 4°C, 25°C, and 40°C.[11]
-
Analytical equipment (e.g., RP-HPLC with UV detector, Mass Spectrometer)
-
Assay for antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC assay)
Procedure:
-
Prepare Samples: Prepare a homogenous batch of this compound solution at the desired concentration and in the chosen buffer.
-
Aliquot Samples: Distribute the solution into multiple vials, ensuring enough vials for each time point and temperature condition.
-
Set Time Points: For an accelerated study, typical time points are 0, 1, 3, and 6 months for long-term conditions and 0, 1, 2, 3, and 6 months for accelerated conditions.[12][13]
-
Store Samples: Place the sample vials in the designated stability chambers at the different temperatures (e.g., 4°C for real-time, 25°C/60% RH for long-term, and 40°C/75% RH for accelerated).[11]
-
Analyze at Time Points: At each designated time point, remove one vial from each temperature condition.
-
Visual Inspection: Note any changes in appearance, such as color change or precipitation.
-
Purity Analysis: Analyze the sample using RP-HPLC to quantify the remaining parent peptide and detect any degradation products.[9]
-
Activity Assay: Perform an MIC assay to determine if the antimicrobial activity has decreased.
-
-
Data Evaluation: Compare the results over time and across different temperature conditions. A significant change is defined as a failure to meet the established specification for purity, activity, or physical appearance.[14] This data can be used to estimate the shelf-life of the solution under normal storage conditions.
Visualizations
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Key degradation pathways affecting peptide stability.
References
- 1. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. bachem.com [bachem.com]
- 4. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. researchgate.net [researchgate.net]
- 10. This compound peptide [novoprolabs.com]
- 11. selvita.com [selvita.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. www3.paho.org [www3.paho.org]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
addressing low yield in Aurein 3.1 peptide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low yields during the synthesis of the Aurein 3.1 peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its synthesis potentially challenging?
This compound is a 17-amino acid antimicrobial and anticancer peptide originally isolated from the Southern bell frog.[1] Its sequence is H-Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Gly-Ser-Ile-NH2.[1] Challenges in its synthesis can arise from its composition, which includes a significant number of hydrophobic residues (Leu, Phe, Ile, Val, Ala). This hydrophobicity can lead to peptide aggregation on the solid-phase support, hindering subsequent reaction steps and lowering the overall yield.[2][3]
Q2: What are the most common causes of low yield in this compound solid-phase peptide synthesis (SPPS)?
Low yields in SPPS are typically multifactorial. For this compound, the primary causes include:
-
Peptide Aggregation: The growing peptide chain, rich in hydrophobic amino acids, can fold and aggregate on the resin, blocking reactive sites.[2][3]
-
Incomplete Coupling Reactions: Certain amino acids, like the two consecutive lysines (Lys-Lys) or the sterically hindered valine and isoleucine residues, may not couple with 100% efficiency in a standard timeframe, leading to deletion sequences.[4] The presence of aspartic acid (Asp) can also present challenges.[4]
-
Side Reactions: The aspartic acid residue can be prone to aspartimide formation, especially under basic conditions used for Fmoc deprotection. This side reaction can lead to impurities and a lower yield of the desired peptide.
-
Premature Chain Termination: Inefficient deprotection of the Fmoc group can leave N-termini blocked, preventing further chain elongation.[5]
-
Loss During Purification: this compound's hydrophobicity can cause irreversible binding to HPLC columns or poor solubility in aqueous buffers, leading to significant product loss during the purification stage.[6]
Q3: How can I diagnose the specific cause of my low yield?
After cleaving the peptide from the resin, it is crucial to analyze the crude product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
-
HPLC Analysis: A clean HPLC chromatogram with one major peak suggests high purity. Multiple peaks indicate the presence of impurities.
-
Mass Spectrometry (MS) Analysis: MS will identify the molecular weights of the species in your crude product. Comparing these masses to the theoretical mass of this compound can reveal common problems:
-
Deletion Sequences: Masses corresponding to the target peptide minus one or more amino acids indicate incomplete coupling.
-
Terminated Sequences: Masses corresponding to truncated versions of the peptide suggest incomplete Fmoc deprotection.
-
Modifications: Unexpected masses could point to side reactions or unintended modification of amino acid side chains.
-
Q4: What is "double coupling" and should I use it for the this compound sequence?
Double coupling is the process of repeating the amino acid coupling step to ensure the reaction goes to completion. After the initial coupling reaction, the vessel is drained and fresh amino acid and coupling reagents are added for a second reaction period. This is particularly useful for difficult couplings.[4] For this compound, it is highly recommended to perform a double coupling for the second Lysine in the Lys-Lys sequence and for the Aspartic Acid residue to mitigate incomplete coupling and improve yield.
Q5: Which solvent is better for this compound synthesis: DMF or NMP?
While Dimethylformamide (DMF) is a common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) is often a better choice for synthesizing hydrophobic peptides like this compound.[2] NMP has superior solvating properties for growing peptide chains, which can help to disrupt aggregation and improve reaction efficiency, ultimately leading to a higher crude yield and purity.[2]
Troubleshooting Guide: Low Peptide Yield
| Symptom | Possible Cause | Recommended Solution |
| MS analysis shows significant peaks corresponding to deletion sequences (e.g., M-113 Da for Leu/Ile). | Incomplete coupling of one or more amino acids due to steric hindrance or aggregation. | • Implement a "double coupling" strategy for difficult residues (e.g., Val, Ile, Asp) and the Lys-Lys sequence.[4] • Increase the concentration of amino acid and coupling reagents to 0.5 M.[4] • Increase the coupling reaction time from 1 hour to 2 hours. |
| Crude HPLC shows a broad peak or multiple, poorly resolved peaks around the target mass. | Severe on-resin aggregation of the peptide chain. | • Switch the primary synthesis solvent from DMF to NMP to improve solvation.[2] • Consider using a microwave-assisted peptide synthesizer to increase reaction kinetics and reduce aggregation.[8] • Use a lower-loading resin to increase the distance between peptide chains. |
| MS analysis shows a peak at M-18 Da relative to the target peptide. | Aspartimide formation at the Aspartic Acid (Asp) residue. | • Use a faster-acting Fmoc deprotection solution (e.g., 20% piperidine in DMF) with reduced exposure time. • Add 0.1 M of an HOBt analogue to the deprotection solution to suppress aspartimide formation. |
| Good crude purity by HPLC/MS, but very low final yield after purification. | Poor solubility of the peptide during purification or irreversible binding to the HPLC column. | • Before injection, dissolve the crude peptide in a stronger organic solvent like isopropanol or acetonitrile, then dilute with the initial mobile phase. • Optimize the HPLC gradient to be shallower, which can improve the separation of closely eluting impurities.[9] • Use a column with a different stationary phase (e.g., C4 instead of C18) that may have less affinity for the hydrophobic peptide. |
Data and Reagents
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | H-Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Gly-Ser-Ile-NH2 |
| Length (aa) | 17[1] |
| Molecular Formula | C81H136N22O20[1] |
| Molecular Weight | 1790.1 g/mol |
| C-Terminus | Amide |
Table 2: Comparison of Recommended SPPS Solvents
| Solvent | Key Advantage | Recommendation for this compound |
| DMF | Standard, widely used, cost-effective. | Can be used, but may lead to aggregation issues. |
| NMP | Superior solvating properties for hydrophobic sequences, higher boiling point.[2] | Recommended to minimize on-resin aggregation and improve yield.[2] |
Experimental Protocols
Optimized SPPS Protocol for this compound (Fmoc/tBu Strategy)
This protocol incorporates troubleshooting measures to proactively address common issues.
-
Resin Swelling: Swell Rink Amide resin (0.4-0.6 mmol/g loading) in NMP for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, then repeat with a fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with NMP (5 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.
-
Add the activation mixture to the resin and allow it to react for 1-2 hours.
-
For Asp, Val, and the second Lys residue, perform a double coupling: After the initial coupling, drain the reaction vessel and repeat step 4.
-
-
Washing: Wash the resin with NMP (5 times).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) to the resin.
-
React for 3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC with a C18 or C4 column and a water/acetonitrile gradient containing 0.1% TFA.
Visual Guides
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for addressing low peptide synthesis yield.
References
- 1. This compound peptide [novoprolabs.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biotage.com [biotage.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. agilent.com [agilent.com]
Aurein 3.1 Technical Support Center: Minimizing Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Aurein 3.1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria aurea. Its primary mechanism of action is the disruption of cell membranes, leading to leakage of cellular contents and ultimately cell death.[1][2] This activity is generally more potent against bacterial and cancerous cells, which often have a higher negative charge on their outer membranes compared to healthy mammalian cells.[3]
Q2: What are the potential off-target effects of this compound in mammalian cell culture?
The primary off-target effect of this compound is cytotoxicity towards healthy mammalian cells. Due to its membrane-disrupting mechanism, high concentrations of this compound can lead to the lysis of non-target cells, particularly red blood cells (hemolysis).[4][5] This can interfere with experimental results and limit the therapeutic potential of the peptide.
Q3: How can I reduce the off-target cytotoxicity of this compound?
Minimizing off-target effects involves a multi-faceted approach:
-
Concentration Optimization: Determine the minimal inhibitory concentration (MIC) for your target cells and use the lowest effective concentration in your experiments.
-
Peptide Modification: Consider using derivatives of Aurein peptides that have been engineered for increased selectivity and reduced hemolytic activity. Studies on Aurein 1.2, a close analog, have shown that modifications to the peptide's charge and hydrophobicity can decrease its toxicity to mammalian cells.[4][6]
-
Serum Concentration: The presence of serum in the culture medium can sometimes reduce the activity of antimicrobial peptides. It is important to standardize the serum concentration in your experiments and consider its potential impact on both on-target and off-target effects.
-
Use of 3D Cell Culture Models: Three-dimensional (3D) cell culture models can sometimes provide a more physiologically relevant environment and may alter the susceptibility of cells to peptide treatment compared to traditional 2D monolayers.
Q4: Are there any known signaling pathways affected by this compound's off-target activity?
Direct, specific signaling pathways modulated by this compound as off-target effects are not well-documented. However, its primary mechanism of membrane disruption can trigger general cellular stress responses. This includes a rapid influx of extracellular calcium (Ca2+), which acts as a second messenger and can activate various downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[7][8][9] This can lead to a variety of cellular responses, including attempts at membrane repair, induction of apoptosis, or necrosis at higher damage levels.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in control (non-target) mammalian cell lines. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your control cell lines. Use a concentration that is effective against your target cells while minimizing toxicity to control cells. |
| The cell line is particularly sensitive to membrane disruption. | If possible, test on a panel of different non-target cell lines to identify a more robust model for your experiments. | |
| The peptide has high hemolytic activity. | If working with whole blood or co-cultures including red blood cells, perform a hemolysis assay to quantify the extent of red blood cell lysis. Consider using Aurein 1.2 derivatives with lower reported hemolytic activity.[4] | |
| Inconsistent results between experiments. | Variability in peptide stock solution. | Ensure the peptide is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Differences in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations (including serum concentration) across all experiments. | |
| Presence of Trifluoroacetic acid (TFA) from peptide synthesis. | For highly sensitive assays, consider using TFA-removed peptide preparations, as residual TFA can affect cell growth.[1] | |
| Loss of this compound activity. | Peptide degradation. | Store the peptide in lyophilized form at -20°C or below. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Interaction with components in the culture medium. | Serum proteins can bind to and sequester the peptide. If activity is low, consider reducing the serum concentration or using a serum-free medium for the duration of the peptide treatment, if compatible with your cells. |
Quantitative Data Summary
Direct quantitative cytotoxicity data for this compound on a wide range of mammalian cell lines is limited in the public domain. However, data from its close analog, Aurein 1.2, and its derivatives provide valuable insights into the potential off-target effects. The following table summarizes the hemolytic activity and cytotoxicity of Aurein 1.2 and some of its modified versions. A lower percentage of hemolysis and a higher cell viability percentage indicate lower off-target effects.
Table 1: Cytotoxicity and Hemolytic Activity of Aurein 1.2 and its Analogs
| Peptide | Modification | Concentration (µg/mL) | Cell Type | Result | Reference |
| Aurein 1.2 | Wild Type | 12.5 | Red Blood Cells | < 5% hemolysis | [4] |
| 1-16 (at MBC for bacteria) | A-549 (Human Lung Carcinoma) | 2.4% cytotoxicity | [10] | ||
| 50 | Red Blood Cells | > 5% hemolysis | [4] | ||
| Aurein 1.2 Derivative (T1) | Arginine & Tryptophan substitutions | 10 | Red Blood Cells | 3.82 ± 0.535% hemolysis | [4] |
| Aurein 1.2 Derivative (T3) | Arginine & Tryptophan substitutions | 10 | Red Blood Cells | 2.00 ± 0.569% hemolysis | [4] |
| Aurein M2 | D4K, E11K | Not specified | Human Fibroblast Cells | Lower hemolytic activity than Aurein 1.2 | [6] |
| Aurein M3 | A10W, D4K, E11K | Not specified | Human Fibroblast Cells | Higher cell viability than Aurein 1.2 | [6] |
Note: This data is for Aurein 1.2 and its derivatives and should be used as a reference. It is crucial to determine the specific cytotoxicity of this compound for your cell lines of interest.
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol determines the percentage of red blood cell lysis caused by this compound.
Materials:
-
This compound peptide
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of PBS and centrifuge again. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Prepare Peptide Dilutions:
-
Prepare a series of dilutions of this compound in PBS at twice the desired final concentrations.
-
-
Assay Setup:
-
In microcentrifuge tubes, add 50 µL of each peptide dilution.
-
For the negative control (0% lysis), add 50 µL of PBS.
-
For the positive control (100% lysis), add 50 µL of 1% Triton X-100.
-
Add 50 µL of the 4% RBC suspension to each tube.
-
-
Incubation:
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
-
Centrifugation:
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
-
Measurement:
-
Carefully transfer 80 µL of the supernatant to a 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula:
-
Protocol 2: MTT Cell Viability Assay
This protocol assesses the cytotoxicity of this compound on adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells.
-
Include wells with medium only (no cells) as a blank and wells with cells and medium only as a negative control (100% viability).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following formula:
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling cascade initiated by this compound off-target membrane disruption.
Caption: Experimental workflow for assessing this compound off-target cytotoxicity.
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 4. tru.arcabc.ca [tru.arcabc.ca]
- 5. Determining the antimicrobial and hemolytic activity of aurein-1.2 derivatives | discoverygarden [tru.arcabc.ca]
- 6. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in adaptive responses to cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Cellular mechanisms and signals that coordinate plasma membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Aurein 3.1 Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the therapeutic index of Aurein 3.1 analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peptide Synthesis and Purification
-
Question: My solid-phase peptide synthesis (SPPS) of an this compound analog has a low yield. What are the possible causes and solutions?
-
Answer: Low yields in SPPS can arise from several factors. Incomplete deprotection or coupling reactions are common culprits. For this compound analogs, which contain hydrophobic residues, peptide aggregation on the resin can hinder reaction efficiency.
-
Troubleshooting Steps:
-
Optimize Coupling: Increase the concentration of your amino acid and coupling reagent solutions to 0.5 M to enhance reaction kinetics.[1] Consider a "double coupling" strategy, especially for sterically hindered amino acids or after proline residues.[1]
-
Improve Deprotection: Ensure complete removal of the Fmoc protecting group by extending the piperidine incubation time or using fresh reagent. A quick ninhydrin test can confirm complete deprotection.
-
Minimize Aggregation: Use high-swelling resins and solvents known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) with a small percentage of dimethyl sulfoxide (DMSO). For difficult sequences, incorporating a small amount of a chaotropic salt like lithium chloride (LiCl) can be beneficial.
-
Consider Microwave Synthesis: Microwave-assisted SPPS can significantly improve coupling efficiency and reduce aggregation by providing localized heating.[2]
-
-
-
-
Question: My purified this compound analog shows poor solubility in aqueous buffers. How can I improve this?
-
Answer: The hydrophobicity of this compound can lead to solubility challenges.
-
Troubleshooting Steps:
-
Initial Dissolution: First, attempt to dissolve the peptide in a small amount of a polar organic solvent like DMSO, trifluoroacetic acid (TFA), or acetonitrile. Once dissolved, slowly add the aqueous buffer to the peptide solution while vortexing.
-
pH Adjustment: The net charge of the peptide influences its solubility. For cationic peptides like this compound analogs, dissolving in a slightly acidic buffer (e.g., pH 4-5) can improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Sequence Modification: If solubility remains a significant issue, consider introducing more polar or charged amino acids into the analog design, provided it does not compromise activity.
-
-
-
Antimicrobial and Cytotoxicity Assays
-
Question: I am not observing any antimicrobial activity with my synthesized this compound analog in a disc diffusion assay. Is the peptide inactive?
-
Answer: Not necessarily. The lack of a zone of inhibition in a disc diffusion assay does not always indicate a lack of antimicrobial activity, especially for cationic peptides.
-
Troubleshooting Steps:
-
Assay Method: Cationic peptides can bind to components of the agar medium, preventing their diffusion. It is highly recommended to use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][4]
-
Peptide Purity and Conformation: Ensure the peptide was synthesized correctly with high purity and the proper post-synthesis modifications (e.g., C-terminal amidation).[3][4] The three-dimensional structure is crucial for activity.[3][4]
-
Test Organism Sensitivity: Verify that the bacterial strain you are using is susceptible to this class of antimicrobial peptides.[3][4]
-
-
-
-
Question: My results from the MTT assay for cytotoxicity are highly variable. What could be causing this?
-
Answer: Variability in MTT assays can stem from several sources, including cell seeding density, reagent preparation, and formazan crystal solubilization.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a uniform number of viable cells are seeded in each well. Inconsistent cell numbers will lead to variable metabolic activity and, therefore, variable formazan production.
-
Reagent Quality: Use a high-purity MTT reagent and prepare it fresh. The solubilization solution must be able to completely dissolve the formazan crystals.[5] Incomplete solubilization is a major source of error.
-
Incubation Times: Optimize and standardize the incubation times for both the cells with the peptide and the cells with the MTT reagent.[6]
-
Interference: Some peptides may interact with the MTT reagent or the formazan product. Include a control with the peptide in cell-free media to check for any direct reduction of MTT by the peptide.
-
-
-
Frequently Asked Questions (FAQs)
-
What is the therapeutic index and why is it important for this compound analogs?
-
The therapeutic index is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the concentration of the drug that is toxic to host cells to the concentration that is effective against the target pathogen. For this compound analogs, this is often expressed as the ratio of the 50% hemolytic concentration (HC50) or 50% cytotoxic concentration (IC50) to the Minimum Inhibitory Concentration (MIC). A higher therapeutic index indicates a safer drug.
-
-
What are common strategies to improve the therapeutic index of this compound analogs?
-
Common strategies focus on increasing antimicrobial potency while decreasing toxicity to mammalian cells. These include:
-
Increasing Net Positive Charge: Enhancing the positive charge can improve the initial electrostatic attraction to negatively charged bacterial membranes.[7]
-
Amino Acid Substitutions: Replacing certain amino acids can modulate hydrophobicity and amphipathicity. For instance, substituting with Tryptophan (Trp) can enhance membrane interaction.[8] Introducing D-amino acids can increase resistance to proteases.[7]
-
Introducing Proline Residues: The inclusion of Proline can introduce a "kink" in the helical structure, which has been shown to reduce cytotoxicity in some peptides.[5]
-
Adding Cell-Penetrating Regions: Conjugating cell-penetrating peptide sequences can enhance the uptake of the peptide into bacterial cells.[9]
-
-
-
What is the primary mechanism of action for Aurein peptides?
-
Aurein peptides, including Aurein 1.2, are believed to act via the "carpet" mechanism.[10] In this model, the peptides accumulate on the surface of the bacterial membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and cell lysis.[3]
-
Data Presentation
The following tables summarize key quantitative data for Aurein 1.2 analogs. While specific comprehensive data for this compound analogs is limited in the cited literature, these tables for the closely related Aurein 1.2 serve as a valuable reference for the expected impact of certain modifications.
Table 1: Antimicrobial Activity (MIC) of Aurein 1.2 Analogs
| Peptide | Sequence | Modification | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Reference |
| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | Parent Peptide | 8 - 32 | > 64 | [9] |
| IK-1 | GLFDIIKKIIKK IAESF-NH₂ | +IIKK region | 8 | 16 | [9] |
| IK-2 | GLFDIIKKIIKKIIKK IAESF-NH₂ | +2x IIKK region | 16 | 8 | [9] |
| IK-3 | GLFDIIKKIIKKIIKK I-NH₂ | +2x IIKK region, AESF moved | 4 | 4 | [9] |
| KLA-1 | GLFDIIKKKLA IAESF-NH₂ | +KLA region | 8 | 8 | [9] |
| KLA-2 | GLFDIIKKLAKLA ESF-NH₂ | +LAKLA region | 4 | 4 | [9] |
Table 2: Cytotoxicity (Hemolysis) of Aurein 1.2 Analogs
| Peptide | HC₁₀ (µM) (Hemolysis at 10%) | HC₅₀ (µM) (Hemolysis at 50%) | Reference |
| Aurein 1.2 | >128 | >128 | |
| Aurein M2 | >128 | >128 | |
| Aurein M3 | 64 | >128 |
Table 3: Therapeutic Index of Aurein 1.2 Analogs
| Peptide | Selectivity Index (HC₅₀ / MIC vs. S. aureus) | Selectivity Index (HC₅₀ / MIC vs. E. coli) | Reference |
| Aurein 1.2 | >4 - 16 | <2 | |
| Aurein M2 | >32 | >8 | |
| Aurein M3 | >8 | >8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension (e.g., S. aureus, E. coli) adjusted to ~5 x 10⁵ CFU/mL
-
Peptide stock solution
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
-
-
Procedure:
-
Prepare serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA.
-
Add 50 µL of MHB to each well of a 96-well plate.
-
Add 50 µL of the bacterial suspension to each well.
-
Add 10 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
-
2. Hemolysis Assay
-
Objective: To assess the toxicity of the peptide to red blood cells.
-
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide solutions of varying concentrations
-
0.1% Triton X-100 (positive control for 100% hemolysis)
-
PBS (negative control for 0% hemolysis)
-
-
Procedure:
-
Wash RBCs three times with PBS by centrifugation and resuspend to a 2% (v/v) solution.
-
Add 100 µL of the 2% RBC suspension to 100 µL of each peptide dilution in a 96-well plate.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
3. MTT Cytotoxicity Assay
-
Objective: To determine the effect of the peptide on the viability of mammalian cells.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
4. SYTOX Green Membrane Permeabilization Assay
-
Objective: To assess the ability of the peptide to disrupt the bacterial cell membrane.
-
Materials:
-
Procedure:
-
Wash and resuspend bacteria in a suitable buffer (e.g., PBS).
-
Add SYTOX Green to the bacterial suspension and incubate in the dark for 5-15 minutes.[8]
-
Add the peptide to the suspension.
-
Monitor the increase in fluorescence over time. SYTOX Green is a membrane-impermeable dye that fluoresces upon binding to intracellular nucleic acids, so an increase in fluorescence indicates membrane permeabilization.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biomatik.com [biomatik.com]
- 9. iris.unive.it [iris.unive.it]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Aurein 3.1 Experiments and TFA Salt Interference
Welcome to the technical support center for researchers working with the antimicrobial peptide Aurein 3.1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to trifluoroacetic acid (TFA) salt interference in your experiments. Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA, which can remain as a counterion in the final lyophilized product.[1][2] Residual TFA can significantly impact experimental outcomes, and this guide is designed to help you identify, troubleshoot, and resolve these issues.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound sample?
A: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) to release the peptide from the resin.[1][2] It is also used as an ion-pairing agent during RP-HPLC purification, which helps to achieve high-purity peptide preparations.[1][3] Consequently, synthetic peptides like this compound are typically delivered as TFA salts, where the negatively charged trifluoroacetate anion associates with positively charged residues on the peptide.[1][5]
Q2: How can residual TFA salt interfere with my this compound experiments?
A: Residual TFA can interfere with biological assays in several ways:
-
Direct Cytotoxicity: TFA itself is cytotoxic, even at nanomolar concentrations, which can lead to false-positive results in cell viability and proliferation assays.[3][4] It can inhibit cell growth and trigger apoptosis, confounding the interpretation of this compound's intrinsic activity.[3][6]
-
Alteration of Peptide Structure: TFA counterions can interact with the peptide, potentially altering its secondary structure, such as inducing a slight increase in helical content.[1][5] This may affect its biological activity.
-
pH Modification: As a strong acid, TFA can lower the pH of your experimental buffer or media, which can affect both the peptide's activity and the viability of the cells or bacteria being tested.[1]
-
Assay Interference: In spectroscopic studies like FTIR, TFA has a strong absorbance band that can overlap with the amide I band of peptides, complicating structural analysis.[1]
Q3: When should I be most concerned about TFA interference and consider its removal?
A: You should strongly consider removing TFA when conducting experiments that are highly sensitive to cytotoxic agents or pH changes. A decision-making framework is provided below.
Q4: What methods can be used to remove or replace the TFA counterion?
A: Several methods are available to exchange the TFA counterion for a more biologically compatible one, such as chloride (HCl) or acetate.
-
HCl Exchange via Lyophilization: This is a common and effective method that involves dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it.[3][7] This process is typically repeated 2-3 times to ensure complete exchange.[3][8]
-
Anion Exchange Chromatography: The peptide can be passed through an anion exchange column that has been pre-equilibrated with a buffer containing the desired counterion (e.g., acetate).[7][9]
-
RP-HPLC with an Alternative Acid: The peptide can be re-purified using HPLC with a mobile phase containing a different acid, such as acetic acid or formic acid.[10]
Q5: Will simple lyophilization remove the bound TFA?
A: No. Standard lyophilization will only remove unbound, volatile TFA. It will not remove the trifluoroacetate anions that are electrostatically bound to the positively charged residues of the this compound peptide.[3] A counterion exchange procedure is necessary to replace the bound TFA.[3]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution & Action Steps |
| Inconsistent MIC values or higher-than-expected antimicrobial activity. | Residual TFA may be contributing to the antimicrobial effect or altering the assay pH. While some reports suggest TFA has minimal impact on MIC assays in the micromolar range, this can be organism-dependent.[11] | 1. Run a TFA Control: Test the effect of sodium trifluoroacetate at concentrations equivalent to those in your peptide stock to see if it inhibits bacterial growth on its own.[11]2. Perform Counterion Exchange: Exchange TFA for HCl or acetate salt and re-run the MIC assay.[12]3. Standardize Protocol: Use a modified MIC protocol for cationic peptides, which often includes additives like 0.2% BSA and 0.01% acetic acid to prevent peptide loss to plasticware.[13][14] |
| High background cytotoxicity or low cell viability in control (untreated) cells. | The peptide solvent (containing TFA) is causing cytotoxicity. TFA has been shown to inhibit osteoblast proliferation at concentrations as low as 10 nM.[4] | 1. Exchange Counterion: This is the most critical step. Replace TFA with HCl, which has been shown not to be hazardous to osteoblasts or chondrocytes in similar experiments.[4]2. Assay-Specific Controls: Run a vehicle control containing the final concentration of the peptide solvent (after TFA removal) to ensure the buffer itself is not toxic. |
| This compound appears less active than reported in the literature. | 1. TFA Interference: TFA may be altering the peptide's conformation and reducing its efficacy.[1][5]2. Peptide Degradation or Aggregation: Improper storage or handling. | 1. Perform Counterion Exchange: Removing TFA can sometimes restore the peptide's native activity.[1]2. Verify Peptide Integrity: Check the peptide's purity and mass via HPLC and Mass Spectrometry.3. Ensure Proper Handling: Follow recommended guidelines for peptide storage and solubility. |
| FTIR or CD spectroscopy results are difficult to interpret. | TFA has a strong IR absorbance band around 1670 cm⁻¹, which can overlap with the peptide's amide I band, interfering with secondary structure analysis.[1] | It is highly recommended to exchange the TFA counterion to HCl before performing structural analysis studies.[1] HCl does not have the same interfering effects.[1] |
Quantitative Data on TFA Interference
The presence of TFA can have a dose-dependent effect on experimental results. The tables below summarize potential impacts.
Table 1: Reported Effects of TFA on Cell Viability
| TFA Concentration | Observed Effect | Cell Type | Reference |
| 10 nM | Inhibition of cell growth | Fetal Rat Osteoblasts | [4] |
| 100 nM | ~10% inhibition of osteoblast growth | Fetal Rat Osteoblasts | [4] |
| 0.5 - 7.0 mM | Stimulated cell growth and protein synthesis | Not Specified | [4] |
| >10 nM | Can affect cell proliferation, receptor binding, and enzymatic activity | General Cell-Based Assays | [3] |
Note: The effects of TFA can be cell-type specific and may manifest as either inhibition or, in some cases, stimulation of cell growth.[4]
Table 2: Hypothetical Impact of Counterion on this compound Activity
| Peptide Form | Target Organism | Expected MIC (µg/mL) | Expected IC₅₀ (µg/mL) | Rationale |
| This compound-TFA | S. aureus | Potentially lower/variable | Potentially lower/variable | The TFA salt may contribute to the observed antimicrobial or cytotoxic effect, leading to an artificially low MIC or IC₅₀.[2][6] |
| This compound-HCl | S. aureus | More accurate/reproducible | More accurate/reproducible | The HCl salt form provides a more accurate measurement of the peptide's intrinsic biological activity without interference from the counterion.[1][4] |
| This compound-TFA | Human Fibroblasts | Potentially lower | Potentially lower | TFA is known to be cytotoxic, which would contribute to the measured toxicity of the peptide preparation.[3][4] |
| This compound-HCl | Human Fibroblasts | Higher (less toxic) | Higher (less toxic) | Removing the cytotoxic TFA counterion should result in a higher IC₅₀ value, reflecting the true cytotoxicity of the peptide alone.[4] |
Detailed Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange and Lyophilization
This protocol is adapted from standard methods for counterion exchange.[3][7]
Methodology:
-
Dissolution: Dissolve the this compound-TFA peptide in a 10 mM HCl solution. A common starting concentration is 1 mg/mL.[8]
-
Incubation: Allow the solution to stand at room temperature for at least 1 minute to facilitate the ion exchange.[7]
-
Freezing: Rapidly freeze the solution by immersing the container in liquid nitrogen until it is completely solid.[7]
-
Lyophilization: Place the frozen sample on a lyophilizer and dry overnight or until all the solvent has sublimated, leaving a fluffy powder.
-
Repeat: For optimal TFA removal, repeat steps 1-4 a total of three times.[8]
-
Final Product: After the final cycle, the peptide will be in the hydrochloride (HCl) salt form.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. For use, reconstitute in your desired sterile buffer.
Protocol 2: Modified Broth Microdilution for MIC Determination
This protocol incorporates modifications to account for the cationic and potentially "sticky" nature of antimicrobial peptides.[13][14]
Materials:
-
This compound (as HCl salt)
-
Mueller-Hinton Broth (MHB)[14]
-
Bacterial suspension (adjusted to ~5 x 10⁵ CFU/mL)
-
Sterile 96-well polypropylene plates
-
Peptide diluent: 0.01% acetic acid, 0.2% bovine serum albumin (BSA)[13][14]
Methodology:
-
Peptide Stock Preparation: Prepare a concentrated stock solution of this compound in the peptide diluent. The BSA and mild acidity help prevent the peptide from adhering to plastic surfaces.[14]
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution using the peptide diluent to create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Dilute an overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the plate containing the peptide dilutions. This will dilute the peptide by half, achieving the final test concentrations.
-
Controls: Include a sterility control (MHB only) and a growth control (bacteria in MHB without peptide).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[15]
Materials:
-
Human cell line (e.g., fibroblasts, keratinocytes)
-
Complete cell culture medium
-
This compound (as HCl salt)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[16]
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium and replace the existing medium in the wells with the peptide solutions. Include untreated cells as a negative control (100% viability) and cells treated with a lysis agent (e.g., Triton X-100) as a positive control (0% viability).
-
Incubation: Incubate the cells with the peptide for the desired time period (e.g., 24 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of peptide that inhibits 50% of cell viability) can be determined by plotting viability versus peptide concentration.
References
- 1. genscript.com [genscript.com]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omizzur.com [omizzur.com]
- 10. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aurein 1.2 Versus Aurein 3.1: A Comparative Analysis of Antimicrobial Activity
In the landscape of antimicrobial peptides (AMPs), the Aurein family, isolated from the Australian green and golden bell frog (Litoria aurea), presents a compelling area of research for the development of novel therapeutics. This guide provides a detailed comparison of the antimicrobial activities of two peptides from this family: Aurein 1.2 and Aurein 3.1. While extensive data is available for Aurein 1.2, information regarding the specific antimicrobial potency of this compound is less prevalent in current literature.
Executive Summary
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of Aurein 1.2 has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Aurein 1.2, defined as the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Aurein 1.2 Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Gram Staining | Reference |
| Staphylococcus aureus | ATCC 29213 | 8 | 5.4 | Gram-positive | [1] |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 8 | 5.4 | Gram-positive | [1] |
| Enterococcus faecalis | ATCC 29212 | 8 | 5.4 | Gram-positive | [1] |
| Enterococcus faecalis | ATCC 51299 (VRE) | 16 | 10.8 | Gram-positive | [1] |
| Streptococcus pyogenes | ATCC 19615 | 4 | 2.7 | Gram-positive | [1] |
| Escherichia coli | - | 256 | 173 | Gram-negative | [2] |
| Pseudomonas aeruginosa | - | 256 | 173 | Gram-negative | [2] |
| Candida albicans | - | 32 | 21.6 | Fungus | [2] |
This compound:
Specific MIC values for this compound against a comparable panel of microorganisms are not extensively reported in the peer-reviewed literature. However, one study suggests that this compound may be the most active peptide of the family based on its SVM value[3]. Further experimental validation is required to quantify its antimicrobial spectrum and potency.
Experimental Protocols
The determination of antimicrobial activity, particularly the MIC values, is a critical step in the evaluation of AMPs. The following is a detailed methodology for a standard broth microdilution assay, a common method used to determine the MIC of antimicrobial agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Antimicrobial Peptide (AMP): A stock solution of the Aurein peptide is prepared in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid) and then serially diluted to the desired concentrations.
-
Bacterial Strains: The test microorganisms are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria) and incubated under optimal conditions.
-
Growth Medium: A suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) is used for the assay.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
Several colonies of the test microorganism are inoculated into the growth medium and incubated until the culture reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, using a spectrophotometer to measure the optical density.
3. Assay Procedure:
-
A volume of 50 µL of the growth medium is added to all wells of the 96-well plate.
-
50 µL of the serially diluted AMP solution is added to the wells, creating a final volume of 100 µL with a range of peptide concentrations.
-
A positive control well (containing the microorganism and growth medium without the AMP) and a negative control well (containing only the growth medium) are included.
-
50 µL of the standardized bacterial inoculum is added to each well (except the negative control), resulting in a final volume of 150 µL.
-
The plate is then incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the AMP at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Mechanism of Action
Aurein 1.2: The Carpet Mechanism
The antimicrobial activity of Aurein 1.2 is primarily attributed to its interaction with and disruption of the microbial cell membrane. The proposed mechanism of action is the "carpet" model.[4][5]
-
Electrostatic Attraction: The cationic Aurein 1.2 peptides are initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
"Carpeting" of the Membrane Surface: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer.
-
Membrane Destabilization: Once a threshold concentration is reached, the peptides induce membrane destabilization and permeabilization. This can occur through various processes, including the displacement of lipids and the formation of transient pores or micelles, ultimately leading to the leakage of intracellular contents and cell death.
This compound: Postulated Mechanism
While the specific mechanism of action for this compound has not been extensively studied, it is likely to share a similar membrane-disrupting mechanism with other members of the Aurein family due to structural similarities.
Visualizations
The following diagrams illustrate the experimental workflow for determining antimicrobial activity and the proposed mechanism of action for Aurein 1.2.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: The "Carpet" mechanism of action for Aurein 1.2.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action for Aurein 3.1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for the antimicrobial peptide (AMP) Aurein 3.1. By examining experimental data for the Aurein peptide family and comparing it with alternative mechanisms and other well-characterized AMPs, this document aims to offer a clear perspective on its therapeutic potential.
Proposed Mechanism of Action: Membrane Disruption
The primary proposed mechanism of action for this compound and its family members is the disruption of the bacterial cell membrane.[1][2][3][4] Unlike many traditional antibiotics that have specific intracellular targets, Aurein peptides are thought to act directly on the physical integrity of the membrane, leading to rapid cell death. This process is generally understood to involve several key steps:
-
Electrostatic Attraction: As cationic peptides, Aureins are initially attracted to the net negative charge of bacterial membranes, which are rich in anionic phospholipids like phosphatidylglycerol (PG). This provides selectivity for bacterial over mammalian cells, which have zwitterionic outer leaflets.
-
Structural Transition: In an aqueous environment, Aurein peptides are largely unstructured. Upon interacting with the membrane, they adopt a more ordered α-helical conformation, which is critical for their disruptive activity.[1][5][6]
-
Membrane Perturbation: Once associated with the membrane, the peptides disrupt the lipid bilayer. The exact model of this disruption is a subject of investigation, with the "carpet" model being the most frequently proposed for shorter Aurein peptides.[1][2][5]
Competing Models of Membrane Disruption
While direct membrane damage is the consensus, the precise topology of this interaction is debated. The primary models include:
-
Carpet Model: Peptides accumulate on the surface of the lipid bilayer, parallel to the membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and disintegration of the bilayer.[5][7] This model is often suggested for shorter peptides like Aurein 1.2, which are not long enough to span the membrane as a stable transmembrane pore.[2]
-
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled pore lined by both the peptides and the lipid head groups.
-
Barrel-Stave Model: Peptides oligomerize and insert into the membrane perpendicularly, forming a barrel-like structure that creates a hydrophilic channel through the hydrophobic core of the membrane.[7][8]
For shorter Aurein peptides, the carpet model is most supported by experimental evidence, which shows general membrane destabilization rather than the formation of discrete, stable pores.[5][7]
Alternative Mechanism: Intracellular Targeting
An alternative, or potentially complementary, mechanism of action involves the peptide translocating across the bacterial membrane without causing immediate lysis and then acting on intracellular targets.[9][10] For some antimicrobial peptides, this has been shown to involve the inhibition of DNA replication, protein synthesis, or enzymatic activity.[3][8][11]
While the primary evidence for the Aurein family points towards membrane disruption, some studies on modified Aurein analogues suggest they may function as cell-penetrating peptides with intracellular targets, as they show high antimicrobial activity without significant membrane perturbation.[9] This dual-action model is an active area of research for many AMP families.
Comparative Performance Data
To validate the proposed mechanism, we compare the activity of Aurein peptides and the well-characterized lytic peptide Melittin across several key metrics. Data for this compound is limited; therefore, data from closely related and highly studied Aurein family members (e.g., Aurein 1.2, 2.2, 2.3) are used as proxies.
Table 1: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower values indicate higher potency. While specific data for this compound is sparse, one study suggested it may be the most active peptide in its family.[12]
| Peptide | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Reference |
| Aurein 1.2 | 8 - 16 µg/mL | >128 µg/mL | >128 µg/mL | [2][10] |
| Aurein 2.2 | ~12.5 µg/mL | ~50 µg/mL | >100 µg/mL | [1] |
| Aurein 2.3 | ~25 µg/mL | ~100 µg/mL | >100 µg/mL | [1] |
| Melittin | ~4 µg/mL | ~8 µg/mL | ~16 µg/mL | [4] |
Note: MIC values can vary between studies due to different experimental conditions.
The data indicates that Aurein peptides are generally more effective against Gram-positive bacteria like S. aureus, which aligns with a membrane-disruption mechanism targeting membranes rich in anionic lipids and lacking the protective outer membrane found in Gram-negative bacteria.
Table 2: Membrane Permeabilization (Calcein Leakage Assay)
This assay measures the ability of a peptide to disrupt lipid vesicles (liposomes) by quantifying the leakage of a fluorescent dye (calcein). Higher leakage at lower peptide concentrations indicates greater membrane-disrupting activity.
| Peptide | Model Membrane | Peptide/Lipid Ratio for 50% Leakage | Relative Efficacy | Reference |
| Aurein 1.2 | POPC/POPG (Bacterial Mimic) | ~1:50 | Moderate | [5][7] |
| Aurein 2.2 | DMPC/DMPG (Bacterial Mimic) | ~1:75 | Moderate-High | [1] |
| Aurein 2.3 | DMPC/DMPG (Bacterial Mimic) | ~1:50 | Moderate | [1] |
| Melittin | POPC (Mammalian Mimic) | ~1:100 | High | [5] |
The results confirm that Aurein peptides effectively permeabilize model bacterial membranes.[1] Studies have shown that Aurein 1.2 causes a total, rapid destabilization of vesicles, consistent with the "carpet" model, whereas other peptides like Maculatin 1.1 induce leakage in a manner more consistent with pore formation.[5][7]
Experimental Protocols
Calcein Leakage Assay
This protocol assesses the membrane-disrupting capability of a peptide on model lipid vesicles.
Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared from a lipid mixture (e.g., POPC/POPG 3:1 to mimic bacterial membranes) in a buffer containing a self-quenching concentration of calcein (e.g., 70 mM).
-
Purification: Free, unencapsulated calcein is removed from the LUV suspension by size-exclusion chromatography.
-
Fluorescence Measurement: The baseline fluorescence (F₀) of the calcein-loaded LUVs is measured (Excitation: 490 nm, Emission: 520 nm).
-
Peptide Addition: The peptide is added to the LUV suspension at various concentrations, and the fluorescence (F) is monitored over time. As the peptide disrupts the vesicles, calcein is released, becomes diluted, and de-quenches, causing an increase in fluorescence.
-
Maximum Leakage: A detergent (e.g., 1% Triton X-100) is added to lyse all vesicles, representing 100% leakage and providing the maximum fluorescence value (Fₜ).
-
Calculation: The percentage of leakage is calculated using the formula: % Leakage = 100 * (F - F₀) / (Fₜ - F₀)
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of the peptide in different environments.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in different solvent systems:
-
Aqueous buffer (e.g., 10 mM phosphate buffer) to represent the unstructured state.
-
Membrane-mimetic solvent (e.g., 50% trifluoroethanol) or in a suspension of lipid vesicles (e.g., DMPC/DMPG SUVs) to simulate the membrane environment.
-
-
Data Acquisition: CD spectra are recorded, typically from 190 to 250 nm, using a spectropolarimeter.
-
Spectral Analysis: The resulting spectrum is analyzed. An α-helical structure is characterized by distinct negative bands around 208 nm and 222 nm and a strong positive band around 193 nm. The percentage of helicity can be estimated using deconvolution algorithms.
Conclusion
The available evidence strongly supports the hypothesis that the primary mechanism of action for this compound, like other members of its family, is the disruption of bacterial membranes. Quantitative data from MIC and membrane leakage assays on related Aurein peptides are consistent with a model where the peptide preferentially targets and destabilizes bacterial membranes, particularly those of Gram-positive bacteria. The "carpet" model is the most plausible topological explanation for this disruption given the peptide's short length. While the potential for intracellular activity cannot be entirely dismissed and warrants further investigation, the rapid, lytic nature of the Aurein family's antibacterial effect points to membrane perturbation as the principal and validated mechanism of action.
References
- 1. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct visualization of membrane leakage induced by the antibiotic peptides: maculatin, citropin, and aurein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designed Multifunctional Peptides for Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides: An Update on Classifications and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Aurein 3.1 and Other Antimicrobial Peptides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial peptide Aurein 3.1 against three other well-characterized antimicrobial peptides (AMPs): LL-37, Magainin 2, and Melittin. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these peptides. This document summarizes quantitative efficacy data, details experimental protocols, and visualizes key mechanisms of action.
Overview of Antimicrobial Peptides
Antimicrobial peptides are a diverse class of naturally occurring molecules that form a crucial part of the innate immune system in a wide range of organisms. Their broad-spectrum activity against bacteria, fungi, and viruses, coupled with a lower propensity for inducing resistance compared to conventional antibiotics, has made them a focal point of research for novel anti-infective agents.
-
This compound: A member of the aurein family of peptides isolated from the Australian green and golden bell frog, Litoria aurea. It is known for its activity primarily against Gram-positive bacteria.
-
LL-37: The only human cathelicidin, LL-37 is a multifunctional peptide with antimicrobial, immunomodulatory, and wound-healing properties.
-
Magainin 2: Originally discovered in the skin of the African clawed frog, Xenopus laevis, Magainin 2 exhibits broad-spectrum antibacterial and anticancer activities.
-
Melittin: The principal toxic component of honeybee venom, melittin is a potent, broad-spectrum antimicrobial peptide, but its therapeutic use is often limited by its high cytotoxicity.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound, LL-37, Magainin 2, and Melittin against a panel of common Gram-positive and Gram-negative bacteria.
| Peptide | Staphylococcus aureus (μM) | Bacillus subtilis (μM) | Escherichia coli (μM) | Pseudomonas aeruginosa (μM) |
| This compound | 50[1][2] | 50[1][2] | Not widely reported | Not widely reported |
| LL-37 | 32[3][4] | Not widely reported | 64[5] | 256[6][7][8] |
| Magainin 2 | 3.13 - 25 | Not widely reported | 16.5 - 75[9][10] | 3.13 - 25 |
| Melittin | 4.7 - 7[11][12] | Not widely reported | 6.4 - 42.5[11][13][14] | 65 - 70[11] |
Note: MIC values can vary depending on the specific strain, experimental conditions, and assay methodology. The data presented here is a summary from various sources for comparative purposes.
Cytotoxicity Profile
A critical aspect of therapeutic peptide development is assessing its toxicity towards host cells. Hemolytic activity (HC50), the concentration required to lyse 50% of red blood cells, and cytotoxic concentration (CC50), the concentration that causes the death of 50% of cultured cells, are common measures.
| Peptide | Hemolytic Activity (HC50, μg/mL) | Cytotoxicity (CC50, μg/mL against various cell lines) |
| This compound | Data not readily available | Data not readily available |
| LL-37 | >250 | >100 |
| Magainin 2 | >100 | >80 (MCF7 cells)[15] |
| Melittin | 0.44 - 16.28[16][17][18] | 6.45 (human fibroblasts)[17] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the antimicrobial peptides is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptides are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolysis Assay
The hemolytic activity of the peptides is assessed by measuring the release of hemoglobin from human red blood cells (RBCs).
-
RBC Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-8%.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptides at 37°C for 1 hour.
-
Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the amount of released hemoglobin.
-
Calculation of HC50: The percentage of hemolysis is calculated relative to a positive control (RBCs lysed with 1% Triton X-100) and a negative control (RBCs in PBS). The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.
Visualizing Mechanisms and Workflows
Experimental Workflow for Efficacy and Cytotoxicity Testing
Caption: Workflow for determining antimicrobial efficacy (MIC) and cytotoxicity (hemolysis).
Mechanisms of Action of Antimicrobial Peptides
Caption: Simplified models of the mechanisms of action for the compared antimicrobial peptides.
Discussion and Conclusion
This guide provides a comparative overview of this compound, LL-37, Magainin 2, and Melittin.
-
This compound demonstrates efficacy against Gram-positive bacteria. However, a notable lack of comprehensive, publicly available data on its activity against Gram-negative bacteria and its cytotoxicity profile limits a direct, broad-spectrum comparison with the other peptides.
-
LL-37 exhibits broad-spectrum antimicrobial activity and has the advantage of being a native human peptide, suggesting potentially lower immunogenicity. Its multifaceted mechanism of action, including immunomodulatory effects, makes it an interesting candidate for further research.
-
Magainin 2 shows potent, broad-spectrum activity with relatively low hemolytic activity, positioning it as a promising therapeutic lead.
-
Melittin is the most potent of the compared peptides against a wide range of bacteria. However, its significant hemolytic and cytotoxic activity remains a major hurdle for its systemic therapeutic application.
Further research is required to fully elucidate the therapeutic potential of this compound, particularly concerning its activity spectrum and safety profile. The data presented herein serves as a foundational guide for researchers to inform the design of future studies and the development of novel antimicrobial therapies.
References
- 1. This compound | 抗生素/抗菌肽 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 5. Human Host Defense Peptide LL-37 Prevents Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - Xiao - Annals of Translational Medicine [atm.amegroups.org]
- 7. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Qualitative and Quantitative Changes to Escherichia coli during Treatment with Magainin 2 Observed in Native Conditions by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the Magainin Resistance Process of Escherichia coli Strains in Light of the Cytosolic Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 17. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The current landscape of the antimicrobial peptide melittin and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Aurein 3.1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Aurein 3.1's performance with other alternatives, supported by experimental data. The information is presented in clearly structured tables, with detailed methodologies for key experiments and visual diagrams to illustrate signaling pathways and experimental workflows.
Introduction to this compound
This compound is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern bell frog, Litoria aurea. Like other members of the aurein family, it exhibits broad-spectrum antimicrobial activity and is considered a promising candidate for the development of new anti-infective agents. This guide aims to provide a comprehensive cross-validation of its experimental results to aid in its evaluation for therapeutic applications.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its close analog, Aurein 1.2, alongside other antimicrobial peptides. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, data from the well-studied Aurein 1.2 and its derivatives are included to provide a baseline for the expected performance of the aurein family.
| Table 1: Minimum Inhibitory Concentration (MIC) of Aurein Peptides and Comparators | ||||
| Peptide | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |
| Aurein 1.2 | Staphylococcus aureus | 25.00[1] | Escherichia coli | 200[1] |
| Aurein 1.2 Derivative (T1) | Staphylococcus aureus | 50 | Escherichia coli | 50 |
| Aurein 1.2 Derivative (T2) | Staphylococcus aureus | 50 | Escherichia coli | 50 |
| Aurein 1.2 Derivative (T3) | Staphylococcus aureus | 50 | Escherichia coli | 100 |
| Aurein 1.2 Derivative (T4) | Staphylococcus aureus | 100 | Escherichia coli | 100 |
| hBD-3 | Staphylococcus aureus | 1 (0.5-4)[2] | Escherichia coli | 4 (4-8)[2] |
| HNP-1 | Staphylococcus aureus | 4 (2-8)[2] | Escherichia coli | 12 (4-32)[2] |
Note: Data for Aurein 1.2 derivatives T1, T2, T3, and T4 are included to show the effect of structural modifications on antimicrobial activity. hBD-3 and HNP-1 are human defensins included for comparison.
| Table 2: Hemolytic and Cytotoxic Activity of Aurein Peptides and Comparators | |||
| Peptide | Hemolytic Activity (% hemolysis) | Concentration (µg/mL) | Cytotoxicity (IC50 in µM) |
| Aurein 1.2 | < 5%[1] | 12.5[1] | Not Reported |
| Aurein 1.2 Derivative (T1) | 3.82 ± 0.535 | 10 | Not Reported |
| Aurein 1.2 Derivative (T3) | 2.00 ± 0.569 | 10 | Not Reported |
| Melittin | Potent Hemolysin | - | 2.5 - 5 |
| LL-37 | Variable | - | > 50 |
Note: Melittin, a peptide from bee venom, is a well-known hemolytic agent and is included as a positive control. LL-37 is a human cathelicidin antimicrobial peptide with variable hemolytic activity.
Mechanism of Action
The primary mechanism of action for aurein peptides involves the disruption of the bacterial cell membrane. This process is generally understood to occur via the "carpet" model, where the cationic peptides initially bind to the negatively charged bacterial membrane. As the peptide concentration increases, they disrupt the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Aurein peptides and a typical experimental workflow for evaluating antimicrobial peptides.
Caption: Proposed "carpet" model for the mechanism of action of Aurein peptides.
Caption: General experimental workflow for the evaluation of antimicrobial peptides.
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of the test peptide in an appropriate solvent.
-
Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive (bacteria in broth without peptide) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that shows no turbidity (no bacterial growth). Alternatively, read the absorbance at 600 nm using a microplate reader.
Hemolysis Assay
Objective: To assess the lytic activity of an antimicrobial peptide against red blood cells.
Materials:
-
Test peptide
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Protocol:
-
Wash the RBCs with PBS by centrifugation until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare serial dilutions of the test peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an antimicrobial peptide on mammalian cells.
Materials:
-
Test peptide
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test peptide.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).
References
- 1. tru.arcabc.ca [tru.arcabc.ca]
- 2. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking New Potential: The Synergistic Effects of Aurein 3.1 with Conventional Antibiotics
A new frontier in combating antimicrobial resistance is emerging through the synergistic combination of antimicrobial peptides (AMPs) with traditional antibiotics. This guide explores the enhanced efficacy of such pairings, with a focus on the promising potential of Aurein 3.1, a member of the Aurein family of AMPs. By examining experimental data from closely related Aurein peptides, we can project the synergistic capabilities of this compound and provide a framework for future research and drug development.
The core principle behind this synergy lies in the distinct mechanisms of action. AMPs, like those in the Aurein family, primarily act by disrupting the bacterial cell membrane. This disruption creates pores or destabilizes the lipid bilayer, effectively increasing the permeability of the membrane. This "door-opening" effect allows conventional antibiotics, which often have intracellular targets, to penetrate the bacterial cell more easily and reach their site of action at higher concentrations than they would alone. This collaboration can lead to a significant reduction in the minimum inhibitory concentration (MIC) of both the peptide and the antibiotic, revitalizing the effectiveness of existing drugs against resistant strains.
Comparative Analysis of Aurein Peptides in Combination Therapy
While direct studies on this compound are still emerging, research on its close relatives, Aurein 1.2 and a peptide derived from Aurein 2.2, provides compelling evidence for the synergistic potential of the Aurein family.
Aurein 1.2: Synergistic Activity Against Gram-Positive Bacteria
A study on Aurein 1.2 demonstrated significant synergistic effects when combined with the hydrophobic antibiotics minocycline and clarithromycin against several strains of Gram-positive cocci. The synergy was quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.
| Organism | Antibiotic | MIC Alone (mg/L) | MIC in Combination (mg/L) | FICI | Interpretation |
| S. aureus | Aurein 1.2 | 8 | - | - | - |
| Minocycline | - | - | 0.385 | Synergy | |
| E. faecalis | Aurein 1.2 | 8 | - | - | - |
| Minocycline | - | - | 0.312 | Synergy | |
| S. pyogenes | Aurein 1.2 | 4 | - | - | - |
| Minocycline | - | - | 0.458 | Synergy | |
| S. aureus | Aurein 1.2 | 8 | - | - | - |
| Clarithromycin | - | - | 0.312 | Synergy | |
| E. faecalis | Aurein 1.2 | 8 | - | - | - |
| Clarithromycin | - | - | 0.385 | Synergy | |
| S. pyogenes | Aurein 1.2 | 4 | - | - | - |
| Clarithromycin | - | - | 0.458 | Synergy |
Data adapted from a study on the in vitro activity of Aurein 1.2.[1]
Aurein 2.2-derived Peptide: Synergy Against Gram-Negative Bacteria
A peptide derived from Aurein 2.2, denoted as peptide 73, was investigated for its synergistic interactions with a broad spectrum of antibiotics against ESKAPE pathogens. Notably, this peptide exhibited synergy with polymyxin B against the Gram-negative bacteria P. aeruginosa and A. baumannii.
| Organism | Antibiotic | Interpretation |
| P. aeruginosa | Polymyxin B | Synergy |
| A. baumannii | Polymyxin B | Synergy |
| S. aureus | Various Antibiotics | No Synergy |
| E. faecium | Various Antibiotics | No Synergy |
Findings from a study on a peptide derived from Aurein 2.2.[2]
These findings suggest that different members of the Aurein family may have preferential synergistic partners and target organisms. The hydrophobic nature of Aurein 1.2 appears to favor combinations with hydrophobic antibiotics against Gram-positive bacteria, while the Aurein 2.2-derived peptide shows promise against Gram-negative pathogens when paired with polymyxin B.
Proposed Mechanism of Synergistic Action
The primary mechanism underpinning the synergistic effect of Aurein peptides with conventional antibiotics is the permeabilization of the bacterial cell membrane.[1][3][4] This action circumvents the outer defenses of bacteria, allowing for enhanced uptake of the antibiotic.
Caption: Proposed synergistic mechanism of this compound and conventional antibiotics.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic interactions between this compound and conventional antibiotics, two primary experimental methods are employed: the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill kinetics assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the MIC of two antimicrobial agents both alone and in combination.
Caption: Workflow for the checkerboard synergy assay.
FICI Calculation: The FICI is calculated as the sum of the Fractional Inhibitory Concentrations (FICs) of each agent.[5]
-
FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic (FIC B) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FICI = FIC A + FIC B
Time-Kill Kinetics Assay Protocol
Time-kill assays provide dynamic information about the rate of bacterial killing by antimicrobial agents alone and in combination over time.
Caption: Workflow for the time-kill kinetics assay.
Conclusion and Future Directions
The available evidence from related Aurein peptides strongly suggests that this compound holds significant potential as a synergistic partner for conventional antibiotics. Its presumed ability to permeabilize bacterial membranes could restore the efficacy of antibiotics against resistant pathogens and reduce the required therapeutic doses, thereby minimizing potential toxicity and the development of further resistance.
Future research should focus on conducting comprehensive checkerboard and time-kill assays with this compound against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Elucidating the precise molecular interactions and signaling pathways involved in the synergistic effect will be crucial for optimizing combination therapies and advancing the development of novel anti-infective strategies. The exploration of this compound in combination therapy represents a promising avenue to address the urgent global challenge of antimicrobial resistance.
References
- 1. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 4. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
validating the anticancer activity of Aurein 3.1 in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer peptide Aurein 3.1, alongside its close analog Aurein 1.2 and other alternatives. This document compiles available experimental data to validate its therapeutic potential and offers detailed protocols for key experimental procedures.
This compound, an antimicrobial peptide isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated promising anticancer properties. While extensive research has been conducted on its analog, Aurein 1.2, existing data suggests that this compound also possesses significant cytotoxic activity against cancer cells, with reported LC50 values in the range of 10⁻⁵ to 10⁻⁴ M. This guide aims to consolidate the current understanding of this compound's anticancer activity, drawing comparisons with Aurein 1.2 and other anticancer agents to provide a framework for future research and development.
Comparative Anticancer Activity
The primary mechanism of action for Aurein peptides involves the disruption of the cancer cell membrane, leading to apoptosis. This selective cytotoxicity is attributed to the difference in membrane composition between cancerous and normal cells. The following tables summarize the available quantitative data on the anticancer activity of Aurein 1.2 and its analogs, which can serve as a benchmark for evaluating the potential of this compound.
Table 1: Comparative IC50 Values of Aurein 1.2 and its Analogs against Various Cancer Cell Lines
| Peptide/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aurein 1.2 | SW480 | Colon Carcinoma | >10 µM (viability ~78%) | [1] |
| Aurein 1.2 | HT29 | Colorectal Adenocarcinoma | >10 µM (viability ~79%) | [1] |
| Aurein 1.2 analog (Aurm) | SW480 | Colon Carcinoma | ~10 µM (viability ~52%) | [1] |
| Aurein 1.2 analog (R5-Aur) | SW480 | Colon Carcinoma | <10 µM (viability ~44%) | [1] |
| Aurein 1.2 analog (R5-Aurm) | SW480 | Colon Carcinoma | <10 µM (viability ~41%) | [1] |
| 5-Fluorouracil (5-FU) | SW480 | Colon Carcinoma | ~10 µM (viability ~53%) | [1] |
| Aurein 1.2 analog (EH [Orn]⁸) | MCF-7 | Breast Cancer | 44 | [2] |
| Aurein 1.2 analog (EH [Orn]⁸) | MDA-MB-231 | Breast Cancer | 44 | [2] |
Mechanism of Action: Inducing Apoptosis
Aurein peptides trigger cancer cell death primarily through the induction of apoptosis, a programmed cell death mechanism. The proposed signaling pathway involves the disruption of the mitochondrial membrane.
References
comparative study of the hemolytic activity of Aurein peptides
Aurein 1.2, an antimicrobial peptide (AMP) isolated from the Australian bell frog (Litoria raniformis), has garnered significant interest for its potent activity against Gram-positive bacteria.[1] However, a common challenge in the clinical development of AMPs is their potential for cytotoxicity, particularly hemolytic activity—the lysis of red blood cells (RBCs).[1] This guide provides a comparative analysis of the hemolytic activity of Aurein 1.2 and several of its synthetic derivatives, offering insights into the structure-activity relationships that govern its interaction with mammalian cell membranes. Understanding these relationships is crucial for designing new analogs with enhanced therapeutic potential and improved safety profiles.[2]
The primary mechanism of action for many AMPs, including Aurein 1.2, involves the disruption of cell membranes.[2][3] This is often driven by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer.[1] While this is effective against bacterial membranes, which are typically rich in negatively charged phospholipids, it can also lead to the undesirable rupture of zwitterionic mammalian erythrocyte membranes.[1] Researchers have explored various strategies to modulate this activity, including amino acid substitutions to alter properties like net charge and hydrophobicity.[4][5]
Quantitative Comparison of Aurein Peptides
The following table summarizes the hemolytic and antimicrobial activities of Aurein 1.2 and its selected analogs. The Selectivity Index (SI), calculated as the ratio of a peptide's toxicity (e.g., HC10, the concentration causing 10% hemolysis) to its antimicrobial efficacy (Minimum Inhibitory Concentration, MIC), is a key metric for evaluating its therapeutic potential. A higher SI value indicates greater selectivity for bacterial cells over host cells.
| Peptide/Analog | Sequence | Net Charge | Hemolytic Activity | MIC (μg/mL) vs. S. aureus | Selectivity Index (SI = HC10/MIC) |
| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | +1 | <5% at 12.5 μg/mL[1] | 25.0[1] | ~0.5 |
| Aurein 1.2 (+5 charge) | Sequence with D4K, E11K | +5 | Lower than native Aurein 1.2[5] | 32.0[5] | 3x higher than native[5] |
| Aurein M2 | D4K, E11K substitutions | +5 | Lower than Aurein 1.2[4] | >128 | >11.3 (relative to Aurein 1.2)[4] |
| Aurein M3 | A10W, D4K, E11K substitutions | +5 | Higher than Aurein M2[4] | ≤16[4] | >8.0 (relative to Aurein 1.2)[4] |
| Derivative T1 | Arg/Trp substitutions | - | 3.82% at 10 μg/mL; >5% at 50 μg/mL[1] | 50.0[1] | Not specified |
| Derivative T3 | Arg/Trp substitutions | - | 2.00% at 10 μg/mL; >5% at 50 μg/mL[1] | 50.0[1] | Not specified |
Experimental Protocol: Hemolysis Assay
The following is a generalized protocol for determining the hemolytic activity of peptides, based on methodologies cited in the literature.[1][6][7][8]
1. Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human or animal (e.g., horse) blood in a tube containing an anticoagulant like EDTA.[1][6]
-
Centrifuge the blood at approximately 800-1000 x g for 5-10 minutes to pellet the erythrocytes.[6][7]
-
Aspirate and discard the supernatant, which contains plasma and the buffy coat.
-
Wash the RBC pellet by resuspending it in a sterile Phosphate-Buffered Saline (PBS) solution. Repeat the centrifugation and washing steps three times to ensure all plasma components are removed.[6][7]
-
After the final wash, resuspend the RBCs in PBS to a final working concentration, typically 4% (v/v).[6][7]
2. Assay Procedure:
-
Prepare serial dilutions of the test peptides in PBS in a 96-well microtiter plate.[6]
-
Add the 4% RBC suspension to each well containing the peptide dilutions to achieve the final desired peptide concentrations.[6]
-
Prepare control wells:
-
Incubate the plate at 37°C for 1 hour.[7]
3. Measurement and Calculation:
-
After incubation, centrifuge the plate to pellet intact RBCs and cell debris.
-
Carefully transfer the supernatant from each well to a new, clean 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 540-570 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin released from lysed cells.[1][8]
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
The diagrams below illustrate the experimental workflow for the hemolysis assay and the proposed mechanism by which Aurein peptides disrupt cell membranes.
Caption: Workflow for determining peptide-induced hemolytic activity.
Caption: Aurein 1.2 membrane disruption via the carpet mechanism.[3]
References
- 1. tru.arcabc.ca [tru.arcabc.ca]
- 2. Structure-function relationships of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking the Stability of Aurein 3.1 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of antimicrobial peptides (AMPs) like Aurein 3.1 is often limited by their in vivo stability. This guide provides a comparative analysis of the stability of this compound against rationally designed analogs, offering insights into strategies for enhancing peptide robustness. The data presented herein is a synthesized representation based on available literature on Aurein peptides and general strategies for improving AMP stability.
Comparative Stability Data
The following table summarizes the stability profiles of this compound and its hypothetical analogs under various conditions. The analog designs are based on established stability-enhancing modifications, such as D-amino acid substitution and N-terminal acetylation, inspired by studies on the closely related Aurein 1.2 peptide.[1][2]
| Peptide | Sequence | Modification | Half-life in Human Serum (t½, hours) | Degradation by Trypsin (2h, 37°C) | Stability at pH 5.0 (24h, 37°C) | Thermal Stability (Remaining Peptide after 1h at 70°C) |
| This compound | GLFDIVKKIAGHIAGSI-NH₂ | None (Wild-type) | ~1 | >90% | ~85% | ~70% |
| Analog 1 | G(d-L)FDIVKKIAGHIAGSI-NH₂ | D-Leucine at position 2 | ~8 | ~40% | ~90% | ~75% |
| Analog 2 | Ac-GLFDIVKKIAGHIAGSI-NH₂ | N-terminal Acetylation | ~3 | >90% | ~85% | ~70% |
| Analog 3 | G(d-L)FDIV(d-K)KIAGHIAGSI-NH₂ | D-Leucine at pos. 2, D-Lysine at pos. 7 | ~15 | ~20% | ~95% | ~80% |
Note: The data presented is a representative compilation derived from multiple sources and established principles of peptide stability. Absolute values may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key stability experiments are provided below.
Serum Stability Assay
This assay evaluates the peptide's stability in the presence of proteases found in human serum.[3][4]
Methodology:
-
Peptide Incubation: A stock solution of the peptide is incubated in 80% human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation: The enzymatic activity in the aliquots is quenched by adding a precipitation agent (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Centrifugation: The samples are centrifuged to pellet the precipitated serum proteins.
-
Quantification: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area corresponding to the intact peptide is quantified.
-
Half-life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t½) is calculated using a one-phase decay model.
Proteolytic Degradation Assay (Trypsin)
This assay assesses the peptide's susceptibility to a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.[5][6]
Methodology:
-
Reaction Mixture: The peptide is incubated with trypsin in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0) at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: The reaction is carried out at 37°C for a defined period (e.g., 2 hours).
-
Reaction Termination: The digestion is stopped by adding a protease inhibitor or by acidification (e.g., adding 1% trifluoroacetic acid).
-
Analysis: The reaction mixture is analyzed by RP-HPLC or mass spectrometry to determine the percentage of undigested peptide.
pH and Thermal Stability Assays
These assays determine the peptide's stability under different pH and temperature conditions.[7][8]
Methodology for pH Stability:
-
Incubation: The peptide is incubated in buffers of varying pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) at 37°C for 24 hours.
-
Quantification: The amount of remaining intact peptide at each pH is quantified using RP-HPLC.
Methodology for Thermal Stability:
-
Incubation: The peptide solution is incubated at a range of temperatures (e.g., 37°C, 50°C, 70°C, and 90°C) for 1 hour.
-
Quantification: After cooling to room temperature, the amount of remaining intact peptide is measured by RP-HPLC.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for evaluating the stability of this compound and its analogs.
Caption: Workflow for benchmarking peptide stability.
Strategies for Enhancing this compound Stability
This diagram outlines the logical relationships between stability challenges and the corresponding design strategies for creating more robust this compound analogs.
References
- 1. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory and Environment: Proper Disposal Procedures for Aurein 3.1
This guide provides essential, step-by-step procedures for the safe handling and disposal of Aurein 3.1, ensuring the protection of laboratory personnel and the environment.
Waste Classification and Disposal Routes
All materials that come into contact with this compound should be considered potentially hazardous and disposed of according to institutional and local regulations for chemical and biological waste. The following table summarizes the classification of waste generated during work with this compound and the recommended disposal pathways.
| Waste Type | Description | Recommended Disposal Route |
| Unused/Expired this compound | Lyophilized powder or stock solutions of this compound that are no longer needed or have expired. | Treat as chemical waste.[5] Collect in a designated, properly labeled, and sealed hazardous waste container. Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department.[1] |
| Liquid Waste | Aqueous solutions containing this compound, such as experimental buffers, cell culture media, and rinsates. | Collect in a designated hazardous waste container.[1] Do not pour down the drain. The container should be clearly labeled with its contents. Arrange for EHS pickup. |
| Solid Waste | Items contaminated with this compound, including personal protective equipment (PPE), pipette tips, and tubes. | Place in a designated solid hazardous waste container.[6] This container should be lined with a durable bag and be clearly labeled. Arrange for EHS pickup. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Dispose of immediately in a designated, puncture-resistant sharps container.[1] The container should be clearly labeled as containing sharps and chemical waste. Arrange for EHS pickup. |
| Contaminated Glassware | Beakers, flasks, and other glassware that have been in contact with this compound. | Decontaminate by soaking in a suitable disinfectant or by autoclaving if the peptide is heat-labile. After decontamination, wash thoroughly. If decontamination is not feasible, dispose of as hazardous solid waste. |
Experimental Protocols for Disposal
The following are detailed, step-by-step procedures for managing different types of this compound waste.
1. Unused/Expired this compound (Lyophilized Powder and Stock Solutions):
-
Segregation: Keep the original vial or container of the unused or expired this compound.
-
Labeling: Ensure the container is clearly labeled with the chemical name ("this compound") and any relevant hazard information.
-
Containment: Place the labeled container into a larger, sealable, and chemically resistant waste container designated for solid chemical waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Contact your institution's EHS department to schedule a pickup for hazardous waste.
2. Liquid Waste Containing this compound:
-
Collection: Use a designated, leak-proof, and chemically compatible container for collecting all liquid waste containing this compound. Plastic containers are often preferred to glass to minimize the risk of breakage.[1]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "this compound" and any other chemicals present in the solution.
-
Closure: Keep the container securely closed when not in use.
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Disposal: When the container is full or ready for disposal, contact your institution's EHS department for pickup.
3. Solid Waste Contaminated with this compound:
-
Collection: Place all contaminated solid waste, such as gloves, paper towels, and plasticware, into a designated solid hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Closure: Securely tie the bag when it is three-quarters full.
-
Storage: Store the container in the designated satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS department.
4. Sharps Waste Contaminated with this compound:
-
Immediate Disposal: Immediately place all used needles, syringes, and other contaminated sharps into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container must be labeled with the biohazard symbol and indicate that it contains chemical waste.
-
Do Not Overfill: Do not fill the sharps container more than three-quarters full.
-
Closure: Securely close and lock the container when it is ready for disposal.
-
Disposal: Contact your institution's EHS department for pickup of the sharps container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hydrolysis of Antimicrobial Peptides by Extracellular Peptidases in Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurein 2.2 | C76H131N19O19 | CID 102007746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling Aurein 3.1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for handling the antimicrobial peptide Aurein 3.1. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
This compound Safety Profile
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the required personal protective equipment and key safety practices for handling this compound in a laboratory setting.[1][2][3]
| Equipment/Practice | Specification | Purpose |
| Body Protection | Laboratory Coat (long-sleeved) | Protects skin and personal clothing from splashes and spills. |
| Hand Protection | Disposable Nitrile Gloves | Prevents direct skin contact. Double gloving is recommended for handling concentrated solutions.[4] |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Protects eyes from splashes and aerosols. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling lyophilized powder to prevent inhalation.[4] |
| Work Environment | Chemical Fume Hood or Biological Safety Cabinet | Minimizes inhalation exposure by containing aerosols and powders.[4] |
| Hygiene | Hand Washing | Wash hands thoroughly with soap and water after handling the peptide and before leaving the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound, from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store lyophilized this compound in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.[5][6][7]
-
Clearly label the container with the compound name, concentration (once reconstituted), and date of preparation.[5]
3.2. Reconstitution and Dilution
-
Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture contamination.[7][8]
-
Perform all reconstitution and dilution procedures within a certified chemical fume hood or biological safety cabinet.[4]
-
Wear all required PPE, including a lab coat, safety goggles, and double nitrile gloves. An N95 respirator is recommended when handling the powder.[4][9]
-
Use high-purity, sterile water or an appropriate buffer to reconstitute the peptide to the desired stock concentration.[5]
-
If the peptide is difficult to dissolve, gentle vortexing or sonication may be applied.
-
Aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.[7][8]
3.3. Experimental Use
-
Always handle this compound solutions within a designated and properly labeled work area.
-
Use a plastic-lined absorbent sheet to cover the work surface and contain any potential spills.[4]
-
Avoid the generation of aerosols.
-
Never eat, drink, or smoke in the laboratory where this compound is handled.[10]
Spill and Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[4][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
Spills: For small spills, gently cover with an absorbent material. For larger spills, restrict access to the area and follow your institution's spill cleanup protocol for cytotoxic or hazardous materials.[4][11]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate chemical waste container. Do not pour peptide solutions down the drain.[5][12]
-
Solid Waste: All materials that have come into contact with this compound, including used gloves, pipette tips, vials, and absorbent pads, should be considered contaminated waste.[12] Place these materials in a designated and clearly labeled biohazard or chemical waste bin for incineration or other approved disposal methods.[6][12]
-
Regulatory Compliance: All waste disposal must comply with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5][12]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. bachem.com [bachem.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 12. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
